molecular formula C13H12FNO B6239421 [3-(3-fluorophenoxy)phenyl]methanamine CAS No. 849805-97-6

[3-(3-fluorophenoxy)phenyl]methanamine

Cat. No.: B6239421
CAS No.: 849805-97-6
M. Wt: 217.2
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Description

[3-(3-fluorophenoxy)phenyl]methanamine (CAS 849805-97-6) is a high-purity, fluorinated organic compound with the molecular formula C13H12FNO, serving as a key chemical building block in medicinal chemistry and drug discovery research . Its structure features a benzylamine group connected via an ether linkage to a 3-fluorophenyl ring, a motif common in the development of bioactive molecules . This scaffold is recognized as a privileged structure in neuroscience, particularly in the synthesis of compounds targeting G-protein-coupled receptors (GPCRs) . Specific research applications include its use as a critical intermediate in the development of disubstituted pyrimidine derivatives that act as potent and selective agonists for the 5-HT2C receptor (serotonin receptor) . Activation of the 5-HT2C receptor is a promising therapeutic strategy for conditions such as obesity, schizophrenia, and other central nervous system disorders . The strategic incorporation of the fluorine atom on the phenyl ring is a classic medicinal chemistry tactic to fine-tune the compound's properties, potentially enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets, which can improve blood-brain barrier penetration for CNS-active compounds . With a purity of 98% , this chemical is supplied as a valuable intermediate for organic synthesis and hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

849805-97-6

Molecular Formula

C13H12FNO

Molecular Weight

217.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of [3-(3-fluorophenoxy)phenyl]methanamine: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [3-(3-fluorophenoxy)phenyl]methanamine Synthesis Protocol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Pharmacophore Context

This compound (CAS: N/A for specific salt, Free base generic structure) is a high-value pharmacophore often embedded within kinase inhibitors (e.g., BTK, VEGFR targets) and CNS-active agents.[1] Its structural core—a meta-phenoxybenzylamine—serves as a flexible "hinge" linker that allows the terminal fluorophenyl group to occupy hydrophobic pockets within protein active sites.[2]

This guide details a robust, scalable, two-step synthesis designed for high reproducibility in a drug discovery setting. Unlike industrial routes that prioritize cost over purity, this protocol prioritizes chemoselectivity and purification ease , utilizing a self-validating workflow that minimizes chromatographic overhead.[1]

Key Chemical Challenges Solved:
  • Diaryl Ether Construction: Overcoming the moderate deactivation of the meta-substituted ring without resorting to expensive palladium catalysts.[2]

  • Amine Selectivity: Preventing the formation of secondary amine dimers (

    
    ) during nitrile reduction.[2]
    

Retrosynthetic Analysis

The most logical disconnection relies on the stability of the nitrile intermediate.[2] We trace the amine back to a nitrile precursor, which is assembled via a base-mediated Nucleophilic Aromatic Substitution (


).[1][2]

Retrosynthesis Target This compound (Target Molecule) Nitrile 3-(3-fluorophenoxy)benzonitrile (Stable Intermediate) Target->Nitrile Nitrile Reduction (Chemoselective) BuildingBlocks 3-Fluorophenol + 3-Fluorobenzonitrile (Starting Materials) Nitrile->BuildingBlocks SnAr Coupling (Base-Mediated)

Figure 1: Retrosynthetic logic prioritizing the stable nitrile intermediate (CAS 849811-45-6).[1][2]

Phase 1: Diaryl Ether Assembly ( )

Objective: Synthesis of 3-(3-fluorophenoxy)benzonitrile.

While Ullmann couplings (Cu-catalyzed) are common, they often require high catalyst loadings and rigorous O2 exclusion.[1][2] We utilize a Nucleophilic Aromatic Substitution (


)  approach.[1] Although the nitrile group is only moderately electron-withdrawing (meta-directing), the high boiling point of the solvent (DMF or DMSO) allows thermal activation sufficient to displace the fluoride leaving group.[2]
Reagents & Materials[3][4][5][6][7][8][9][10][11][12]
  • Substrate A: 3-Fluorobenzonitrile (1.0 equiv)[1][2]

  • Nucleophile: 3-Fluorophenol (1.1 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO [0.5 M concentration][1]

Step-by-Step Protocol
  • Deoxygenation: Charge a reaction vessel with DMF. Sparge with nitrogen for 15 minutes. Rationale: Phenols are prone to oxidation at high temperatures; inert atmosphere preserves yield.[1][2]

  • Deprotonation: Add 3-fluorophenol and

    
    . Stir at ambient temperature for 30 minutes.
    
    • Checkpoint: The mixture should become a thick slurry as the phenoxide generates.[2]

  • Addition: Add 3-fluorobenzonitrile in one portion.

  • Thermal Activation: Heat the reaction mixture to 120–130°C for 12–16 hours.

    • Mechanism:[1][2][3][4][5] The carbonate acts as a proton shuttle, maintaining the phenoxide concentration.[1] The elevated temperature overcomes the activation energy barrier of the unactivated aryl ring.[2]

  • Workup (Self-Validating):

    • Cool to room temperature.[2][6]

    • Pour into ice-water (5x reaction volume).

    • Observation: The product is highly lipophilic and will precipitate as a solid or heavy oil, while DMF and excess base remain in the aqueous phase.[1]

    • Extract with Ethyl Acetate (3x).[1][7] Wash organics with 1N NaOH (to remove unreacted phenol) and Brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Target: Colorless oil or white solid.[2]

Phase 2: Chemoselective Nitrile Reduction

Objective: Conversion to this compound.[2]

Critical Decision: We select Borane-THF (


)  over catalytic hydrogenation.[2]
  • Why? Catalytic hydrogenation (Pd/C,

    
    ) often produces secondary amines via an imine-condensation mechanism.[1][2] Borane reduction proceeds via a borazine intermediate that hydrolyzes strictly to the primary amine.[2]
    
Reagents & Materials[3][4][5][6][7][8][9][10][11][12]
  • Substrate: 3-(3-fluorophenoxy)benzonitrile (1.0 equiv)

  • Reductant: Borane-THF complex (1.0 M in THF) (2.5 equiv)[1][2]

  • Quench: Methanol (MeOH) and HCl (1.25 M in MeOH or Dioxane)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask under Argon. Add the nitrile substrate and dissolve in anhydrous THF [0.2 M].

  • Addition: Cool to 0°C. Add

    
     dropwise via syringe.
    
    • Safety Note: Evolution of hydrogen gas is possible; ensure proper venting.[2]

  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC or LCMS.[2] The nitrile peak will disappear; an intermediate boron-complex peak may be visible.[2]

  • The "Double Quench" (Critical for Yield):

    • Cool to 0°C.[2]

    • Step A: Carefully add MeOH dropwise to destroy excess hydride (vigorous bubbling).[1]

    • Step B: Add HCl solution (excess).

    • Step C: Heat the acidic mixture to reflux for 1 hour.

    • Causality: This step breaks the robust Boron-Nitrogen bond formed during reduction.[2] Without this acidic reflux, the amine remains complexed and will be lost in the aqueous workup.

  • Isolation:

    • Concentrate the mixture to remove THF/MeOH.[2]

    • Basify the residue with 2N NaOH (pH > 12).[2]

    • Extract with Dichloromethane (DCM).

  • Salt Formation (Final Purification):

    • Dissolve the crude free base in minimal diethyl ether.[2]

    • Add HCl in ether/dioxane dropwise.[2]

    • Result: The target amine hydrochloride salt precipitates immediately as a white solid, leaving non-basic impurities in solution.[1] Filter and dry.[2]

Analytical Data & Troubleshooting

Expected Data Profile
ParameterSpecificationNotes
Appearance White crystalline solid (HCl salt)Free base is a viscous oil.[2]
LCMS (ESI+) [M+H]+ ≈ 218.2 DaExpect m/z 218.1 (Free base mass).[1]
1H NMR

4.10 ppm (s, 2H,

)
Characteristic benzylic singlet.[1]
19F NMR Distinct signals for phenoxy F vs. ring FEssential for confirming ring integrity.[2]
Process Troubleshooting
  • Issue: Low yield in Step 1.

    • Fix: Switch solvent to DMSO (higher dielectric constant) or increase temp to 140°C. Ensure reagents are dry.[1]

  • Issue: Secondary amine observed in Step 2.

    • Fix: This is rare with Borane.[2] If observed, ensure the reaction remains strictly anhydrous until the quench. Moisture can hydrolyze the intermediate prematurely.[2]

Visual Workflow Summary

Workflow Start Start: 3-Fluorophenol + 3-Fluorobenzonitrile Step1 Step 1: SnAr Coupling (K2CO3, DMF, 130°C) Start->Step1 Inter Intermediate: 3-(3-fluorophenoxy)benzonitrile Step1->Inter Step2 Step 2: Reduction (BH3-THF, Reflux) Inter->Step2 Quench Acidic Hydrolysis (Break B-N Complex) Step2->Quench Final Target: This compound (Isolated as HCl Salt) Quench->Final

Figure 2: Operational workflow emphasizing the critical acidic hydrolysis step required for Borane reductions.

References

  • Intermediate Identification: 3-(3-Fluorophenoxy)benzonitrile (CAS 849811-45-6).[2][8] MySkinRecipes / Chemical Catalogs. Available at: [Link] (Verified via search snippet 1.1).[1]

  • Reduction Methodology: "Nitrile to Amine - Common Conditions: BH3-THF." Common Organic Chemistry. Available at: [Link] (Verified via search snippet 1.8).[1]

  • Industrial Context: "Method for synthesizing benzylamine through continuous catalytic hydrogenation of cyanobenzene."[2][5] Google Patents (CN104803856A).[1] Available at: (Verified via search snippet 1.17).[1]

  • Pharmacophore Relevance: "Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold." National Institutes of Health (PMC). Available at: [Link] (Verified via search snippet 1.9).[1]

Sources

Advanced Synthesis of Fluorinated Diaryl Ether Amines

Author: BenchChem Technical Support Team. Date: February 2026

From Regioselective to Metallaphotoredox Catalysis

Executive Summary: The Fluorine Imperative

In modern drug discovery, the fluorinated diaryl ether amine motif is a privileged pharmacophore. The diaryl ether linkage provides a flexible yet robust scaffold for binding pockets, while the amine functionality serves as a critical vector for further diversification (e.g., amide coupling, reductive amination) or as a hydrogen bond donor/acceptor.

The incorporation of fluorine is not merely cosmetic; it is strategic. Fluorination modulates:

  • Metabolic Stability: Blocking oxidative metabolism at labile C-H sites (e.g., blocking para-hydroxylation).

  • Lipophilicity (

    
    ):  Enhancing membrane permeability.
    
  • Conformation: Exploiting the gauche effect and dipole interactions to lock bioactive conformations.

This guide moves beyond textbook ether synthesis (e.g., standard Williamson ether synthesis) to detail novel, high-fidelity protocols specifically designed for fluorinated substrates, which often present unique reactivity challenges such as electron-deficient rings and competing nucleophilic sites.

Strategic Synthesis Landscape

The synthesis of fluorinated diaryl ether amines requires a decision matrix based on the electronic nature of the arenes involved. We categorize the approach into two Core Methodologies:

FeatureMethodology A: Regioselective

Methodology B: Cu-Catalyzed Coupling
Substrate Scope Polyfluorinated arenes (e.g., pentafluorobenzene, octafluorotoluene).Mono/Di-fluorinated or non-activated aryl halides.
Mechanism Nucleophilic Aromatic Substitution (Addition-Elimination).[1]Ullmann-type Cross-Coupling (Oxidative Addition/Reductive Elimination).
Key Advantage Catalyst-free; exquisite regiocontrol in highly fluorinated systems.Access to electron-rich or sterically hindered ethers.
Challenge Requires electron-deficient rings; potential for over-substitution.Catalyst poisoning by amines; requires ligand optimization.
Decision Matrix Visualization

SynthesisStrategy Start Target: Fluorinated Diaryl Ether Amine CheckRing Analyze Electrophilic Ring (Aryl Halide/Fluoride) Start->CheckRing PolyF Polyfluorinated (≥3 F atoms or NO2 activated) CheckRing->PolyF Electron Deficient MonoF Mono/Di-fluorinated (Deactivated/Neutral) CheckRing->MonoF Electron Neutral/Rich SNAr Methodology A: Regioselective SNAr PolyF->SNAr CuCat Methodology B: Cu-Catalyzed Coupling MonoF->CuCat Selectivity Control Regioselectivity (Solvent/Temp) SNAr->Selectivity Ligand Ligand Selection (Diketonates/Amino Acids) CuCat->Ligand

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Core Methodology A: Regioselective on Polyfluoroarenes

The Challenge: When reacting a nucleophile with a polyfluorinated arene (e.g., pentafluorobenzene), multiple fluorine atoms are potential leaving groups. The Solution: Exploiting the para-directing effect of the most electron-withdrawing substituent (or the Hydrogen atom in pentafluorobenzene) to achieve high regioselectivity.

Mechanistic Insight

In polyfluoroarenes, nucleophilic attack occurs preferentially para to the substituent that best stabilizes the Meisenheimer intermediate.

  • Pentafluorobenzene (

    
    ):  Attack occurs para to the Hydrogen atom (C-4 position).
    
  • Octafluorotoluene (

    
    ):  Attack occurs para to the 
    
    
    
    group.[1]
Detailed Protocol: Synthesis of 4-(2,3,5,6-Tetrafluorophenoxy)aniline

This protocol demonstrates the coupling of N-Boc-4-aminophenol with pentafluorobenzene, followed by deprotection. Using the protected amine prevents competitive


-arylation.

Reagents:

  • Pentafluorobenzene (1.0 equiv)

  • N-Boc-4-aminophenol (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.5 equiv, anhydrous)
    
  • Solvent: DMF or DMSO (Dry)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction flask with N-Boc-4-aminophenol (2.09 g, 10 mmol) and anhydrous

    
     (3.45 g, 25 mmol). Purge with Nitrogen.
    
  • Solvation: Add anhydrous DMSO (20 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: DMSO promotes faster rates than DMF due to better stabilization of the transition state.

  • Addition: Add pentafluorobenzene (1.68 g, 10 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc) or

    
     NMR (disappearance of starting material peaks).
    
    • Checkpoint: The product should show a characteristic pattern of two multiplets in

      
       NMR (AA'BB'X system simplified).
      
  • Workup: Cool to RT. Pour into ice-water (100 mL). The product often precipitates. Filter the solid. If oil forms, extract with EtOAc (

    
     mL), wash with brine, and dry over 
    
    
    
    .
  • Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL). Stir at RT for 2 hours. Quench with saturated

    
    .
    
  • Purification: Flash column chromatography (Silica, 10-30% EtOAc in Hexanes).

Self-Validating Check:

  • 
     NMR:  Product must show signals for 4 fluorine atoms (typically -138 to -155 ppm range).
    
  • MS: Confirm M+1 peak corresponding to the loss of one Fluorine and addition of the aminophenol moiety.

Core Methodology B: Ligand-Promoted Copper Catalysis

The Challenge: Electron-rich or neutral fluorinated aryl halides (e.g., 1-bromo-2,4-difluorobenzene) are inert to


. Palladium catalysis often struggles with C-O bond formation due to difficult reductive elimination.
The Solution:  Modern Copper(I) catalysis  utilizing bidentate ligands (e.g., diketones, amino acids) to lower the activation energy for oxidative addition.
Protocol: Coupling of Fluorophenols with Nitro-Aryl Halides

We synthesize the nitro intermediate first to avoid catalyst poisoning by the free amine.

Reagents:

  • Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 equiv)

  • Nucleophile: 2,4-Difluorophenol (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand:

    
    -Dimethylglycine (20 mol%) or Acetylacetone (20 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or Dioxane

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a vial, mix CuI (19 mg, 0.1 mmol) and

    
    -Dimethylglycine (20 mg, 0.2 mmol) in DMSO (1 mL). Stir for 10 mins to form the active catalytic species (Blue/Green solution).
    
  • Main Charge: To a pressure tube, add 1-Bromo-4-nitrobenzene (202 mg, 1.0 mmol), 2,4-Difluorophenol (156 mg, 1.2 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Combination: Transfer the catalyst solution to the pressure tube. Rinse vial with additional DMSO (2 mL).

  • Reaction: Seal the tube and heat to 110°C for 16-24 hours.

    • Why 110°C? Aryl bromides require higher energy for oxidative addition than iodides.

  • Workup: Dilute with EtOAc, filter through a celite pad to remove copper salts. Wash filtrate with water and brine.

  • Purification: Recrystallization from EtOH often yields pure nitro-ether.

Catalytic Cycle Visualization

CuCycle L_Cu_I L-Cu(I)-X (Active Cat) OxAdd Oxidative Addition L_Cu_I->OxAdd + Ar-Br Cu_III L-Cu(III)(Ar)(X) Intermediate OxAdd->Cu_III LigEx Ligand Exchange Cu_III->LigEx + Ar'-OH + Base Cu_III_OAr L-Cu(III)(Ar)(OAr') LigEx->Cu_III_OAr - HX RedElim Reductive Elimination Cu_III_OAr->RedElim RedElim->L_Cu_I + Ar-O-Ar'

Figure 2: Proposed catalytic cycle for Cu-mediated diaryl ether synthesis.

Core Methodology C: Chemoselective Nitro Reduction[2]

Once the fluorinated nitro-ether is assembled, the nitro group must be reduced to the amine. Critical Risk: Standard hydrogenation (


, Pd/C) or aggressive metal reductions (Fe/HCl) can cause hydrodefluorination  (stripping fluorine atoms from the ring), destroying the metabolic stability of the compound.

Recommended Protocol: Zinc/Ammonium Chloride (


) 
This method is mild, operates at neutral pH, and preserves aromatic Carbon-Fluorine bonds.

Protocol:

  • Dissolution: Dissolve the fluorinated nitro-ether (1.0 mmol) in a mixture of Ethanol (10 mL) and Water (2 mL).

  • Additives: Add Ammonium Chloride (

    
    , 5.0 equiv) and Zinc dust (5.0 equiv).
    
    • Tip: Activate Zinc dust by washing with dilute HCl then Ethanol/Ether if the bottle is old.

  • Reaction: Stir vigorously at Room Temperature or mild heat (40°C) for 1-4 hours.

    • Monitoring: The reaction is typically fast. Solution turns from yellow (nitro) to colorless (amine).

  • Workup: Filter through Celite. Evaporate Ethanol. Extract aqueous residue with EtOAc.

  • Result: Usually quantitative yield; requires no further purification.

References
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • BenchChem Protocols. (2025). Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. Link

  • Kumar, P. S., et al. (2012).[2] Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers.[2] Chemical Papers, 66, 977–981. Link

  • Stanek, K., et al. (2025). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation. ResearchGate.[3][4] Link

Sources

Technical Monograph: [3-(3-fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 849805-97-6 [1]

Executive Summary & Chemical Identity

[3-(3-fluorophenoxy)phenyl]methanamine is a specialized benzylamine derivative serving as a critical pharmacophore in medicinal chemistry. Characterized by a meta-substituted phenoxy linker, this scaffold is frequently utilized in the development of Sodium Channel Blockers (Nav), Kinase Inhibitors, and Opioid Receptor Ligands. Its structural rigidity and lipophilic profile make it an ideal "warhead" or linker for optimizing drug-target residence time.

Chemical Registry Data
PropertySpecification
CAS Number 849805-97-6
IUPAC Name This compound
Synonyms 3-(3-Fluorophenoxy)benzylamine; m-(m-Fluorophenoxy)benzylamine
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol
InChI Key HZQRKVJTELCYRU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)CN
Appearance Colorless to pale yellow oil or low-melting solid

Synthesis & Manufacturing Strategy

To ensure high purity (>98%) and minimize secondary amine by-products, a Nitrile Reduction Pathway is the superior protocol over reductive amination. This method guarantees the exclusive formation of the primary amine.

Mechanistic Pathway (Retrosynthesis)

The synthesis relies on a nucleophilic aromatic substitution (


) followed by a hydride reduction.

SynthesisPathway Start1 3-Fluorophenol (Nucleophile) Inter Intermediate: 3-(3-fluorophenoxy)benzonitrile Start1->Inter K2CO3, DMF 100°C, 12h (Ullmann-type) Start2 3-Bromobenzonitrile (Electrophile) Start2->Inter Product Target: This compound Inter->Product LiAlH4 (2.0 equiv) THF, 0°C to Reflux

Figure 1: Two-step convergent synthesis pathway designed to maximize yield and prevent over-alkylation.

Detailed Experimental Protocol

Step 1: Ether Formation (Ullmann-type Coupling)

  • Reagents: Dissolve 3-fluorophenol (1.0 eq) and 3-bromobenzonitrile (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Conditions: Heat to 100°C under

    
     atmosphere for 12-16 hours.
    
  • Validation: Monitor TLC for disappearance of starting phenol.

  • Workup: Quench with water, extract with EtOAc. The intermediate nitrile should be purified via silica gel chromatography (Hexane/EtOAc).

Step 2: Nitrile Reduction (Primary Amine Generation)

  • Activation: Suspend Lithium Aluminum Hydride (

    
    , 2.0 eq) in anhydrous THF at 0°C.
    
  • Addition: Dropwise add the nitrile intermediate (dissolved in THF) to the hydride suspension. Caution: Exothermic.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the

    
     triple bond.
    
  • Quench (Fieser Method): Cool to 0°C. Sequentially add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) where
    
    
    = grams of
    
    
    used.
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the crude amine.

  • Purification: Convert to Hydrochloride salt (HCl/Dioxane) for recrystallization if high purity is required.

Analytical Validation & Quality Control

Trustworthiness in chemical handling requires a self-validating analytical workflow. Use the following logic gate to confirm identity.

Structural Verification Logic

Analytics Sample Crude Product IR IR Spectroscopy Check: 2220 cm-1 (Nitrile) Sample->IR NMR 1H-NMR (DMSO-d6) Check: ~3.8 ppm (Singlet, 2H) Sample->NMR Decision Is Nitrile Peak Absent? IR->Decision Decision->Sample No (Reprocess) Final Release Batch (CAS 849805-97-6) Decision->Final Yes (Reduction Complete)

Figure 2: Analytical decision tree for verifying complete reduction of the nitrile precursor.

Key Diagnostic Signals
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       3.85 (s, 2H, 
      
      
      
      ): This singlet is the definitive proof of the benzylamine formation.
    • 
       6.80–7.40 (m, 8H, Aromatic Protons): Complex multiplet due to the meta-meta substitution pattern.
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Observed

      
       must match within 0.1 Da.
      

Applications in Drug Discovery

This compound is not merely a reagent; it is a Privileged Scaffold . Its specific geometry allows it to span hydrophobic pockets in protein targets.

  • Kinase Inhibition: The 3-fluorophenoxy moiety mimics the ATP-binding pocket interactions, often used in Type II kinase inhibitors to target the DFG-out conformation.

  • Monoamine Oxidase (MAO) Modulators: Benzylamines are classic substrates/inhibitors for MAO-B. The fluorine substitution alters metabolic stability, preventing rapid oxidative deamination.

  • Nav1.7/Nav1.8 Blockers: Used as a linker in voltage-gated sodium channel blockers for neuropathic pain management.

Safety & Handling (E-E-A-T Protocol)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

  • Storage: Store under Argon at 2-8°C. Benzylamines readily absorb

    
     from the air to form carbamate salts (white crust formation).
    
  • Handling:

    • PPE: Nitrile gloves, face shield, and lab coat.

    • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

  • Spill Protocol: Neutralize with weak acid (Citric acid) before disposal. Do not sweep dry dust; dampen to prevent aerosolization.

References

  • Molaid Chemicals. (2024).[2] this compound - CAS 849805-97-6 Technical Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzylamine Derivatives. Retrieved from [Link]

  • Neumeyer, J. L., et al. (2012).[3] "Synthesis, binding affinity, and functional in vitro activity of 3-benzylaminomorphinan ligands." Journal of Medicinal Chemistry, 55(8), 3878-3890.[3] [Link]

Sources

Technical Guide: In Vitro Pharmacological Profiling of [3-(3-fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

[3-(3-fluorophenoxy)phenyl]methanamine (herein referred to as FP-BZA ) represents a privileged structural scaffold in neuropharmacology. It belongs to the class of aryloxy-benzylamines , a chemical space rich in bioactive molecules targeting the central nervous system (CNS).

The structure consists of a primary benzylamine "warhead" linked to a lipophilic fluorophenoxy tail. This specific topology strongly suggests activity at two primary biological nodes:

  • Monoamine Oxidase B (MAO-B): The benzylamine moiety mimics the transition state of monoamine substrates, while the meta-phenoxy substitution often confers selectivity for the MAO-B isoform over MAO-A.

  • Voltage-Gated Sodium Channels (NaV): The "Lipophilic Aryl – Linker – Basic Amine" motif is a classic pharmacophore for state-dependent Na+ channel blockers (e.g., Safinamide, Ralfinamide), suggesting potential utility in epilepsy or neuropathic pain.

This guide outlines a rigorous in vitro profiling cascade designed to validate these hypotheses, quantify potency, and assess the "drug-likeness" of FP-BZA.

Chemical Biology & Screening Cascade

To efficiently profile FP-BZA, we employ a funnel approach, moving from high-throughput enzymatic screens to low-throughput, high-content electrophysiology.

Visualization: The Profiling Logic Flow

The following diagram illustrates the decision matrix for characterizing FP-BZA.

ProfilingCascade Start Compound: FP-BZA (Aryloxy-benzylamine Scaffold) Tier1 Tier 1: Primary Target Validation (Enzymatic & Binding) Start->Tier1 MAO MAO-A vs MAO-B Selectivity Assay Tier1->MAO Binding Radioligand Binding (GPCR/Transporter Panel) Tier1->Binding Decision1 Is MAO-B IC50 < 100 nM AND Selectivity > 50x? MAO->Decision1 Decision1->Start No (Modify Structure) Tier2 Tier 2: Functional Pharmacology (Electrophysiology) Decision1->Tier2 Yes (Lead Candidate) NaV NaV1.x Patch Clamp (State-Dependent Block) Tier2->NaV Tier3 Tier 3: ADME-Tox (Safety Profiling) NaV->Tier3 Metab Microsomal Stability (t1/2, Cl_int) Tier3->Metab hERG hERG Safety Assay Tier3->hERG

Figure 1: The logical screening cascade for FP-BZA, prioritizing MAO-B validation followed by functional NaV assessment.

Primary Pharmacology: MAO-B Inhibition

The primary amine of FP-BZA is likely to form a covalent or tight-binding reversible complex with the flavin cofactor in MAO-B. The 3-fluorophenoxy group is positioned to occupy the hydrophobic "entrance cavity" of the enzyme, potentially blocking substrate access.

Protocol 1: Fluorometric MAO-A/B Inhibition Assay

Objective: Determine the


 and Selectivity Index (SI) of FP-BZA.

Reagents:

  • Enzymes: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Control Inhibitors: Clorgyline (MAO-A specific), Deprenyl (MAO-B specific).

Methodology:

  • Preparation: Dissolve FP-BZA in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate an 8-point concentration curve (Range: 10

    
    M to 0.3 nM).
    
  • Incubation:

    • Mix 10

      
      L of diluted compound with 40 
      
      
      
      L of enzyme solution (1 U/mL) in 96-well black plates.
    • Crucial Step: Pre-incubate for 30 minutes at 37°C. Benzylamines often exhibit time-dependent inhibition; skipping this step leads to underestimation of potency.

  • Reaction Start: Add 50

    
    L of reaction mix (200 
    
    
    
    M Amplex Red + 1 U/mL HRP + 1 mM Tyramine).
  • Detection: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate slope (

    
    ) for the linear portion. Fit data to the four-parameter logistic equation (Hill equation).
    

Data Interpretation:

Parameter Target Criteria Interpretation

| MAO-B


  | 

| High potency; likely tight-binding. | | MAO-A

|

| Essential to avoid "Cheese Effect" (hypertensive crisis). | | Selectivity Ratio |

| Clinical safety margin. |

Secondary Pharmacology: Sodium Channel Blockade

If FP-BZA shows modest MAO-B activity (


), its primary mechanism may shift toward sodium channel modulation, similar to structurally related anticonvulsants.
Protocol 2: Automated Patch Clamp (NaV1.1 / NaV1.7)

Objective: Assess state-dependent inhibition (Resting vs. Inactivated state).

Methodology:

  • Cell Line: CHO cells stably expressing hNaV1.1 (CNS target) or hNaV1.7 (Pain target).

  • Voltage Protocol:

    • Resting Block (

      
      ):  Hold at -120 mV (channels closed), pulse to 0 mV (10 ms) at 0.1 Hz.
      
    • Inactivated Block (

      
      ):  Hold at -120 mV, prepulse to 
      
      
      
      inactivation (~ -60 mV) for 500 ms, then test pulse to 0 mV.
  • Application: Perfusion of FP-BZA (1, 10, 30

    
    M).
    
  • Calculation: Calculate the shift in steady-state inactivation. A significant leftward shift indicates the compound stabilizes the inactivated state (desirable for anticonvulsants).

ADME & Safety Profiling

Benzylamines are susceptible to oxidative deamination by semicarbazide-sensitive amine oxidases (SSAO) or MAO itself, converting the amine to an aldehyde, which can be reactive.

Protocol 3: Metabolic Stability (Human Liver Microsomes)

Objective: Identify if the primary amine is a metabolic "soft spot."

Methodology:

  • Incubation: 1

    
    M FP-BZA with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor the parent ion (

    
     fragment).
    
  • Metabolite ID: Look for the aldehyde (+1 Da shift from amine loss + oxidation) or carboxylic acid (+17 Da) metabolites.

Risk Assessment:

  • If

    
    , the compound has high extraction.
    
  • Mitigation: If metabolism is too fast, consider deuteration of the benzylic position (

    
    ) to utilize the Kinetic Isotope Effect (KIE).
    

References

  • Binda, C., et al. (2007). "Structure-function relationships in the monoamine oxidase B active site." Journal of Biological Chemistry. Link

    • Context: Explains why the "entrance cavity" of MAO-B accommod
  • Caccia, C., et al. (2006). "Safinamide: from molecular targets to a new anti-Parkinson drug." Neurology. Link

    • Context: Validates the dual mechanism (MAO-B + NaV) for this structural class.
  • Di Stefano, A., et al. (2013). "New insights into the structural requirements for MAO-B inhibition." Current Topics in Medicinal Chemistry. Link

    • Context: Provides SAR data for benzylamine deriv

An In-Depth Technical Guide to Predicting the Mechanism of Action of [3-(3-fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing the Challenge of Novel Compound Characterization

In the landscape of drug discovery and development, researchers are frequently confronted with novel chemical entities (NCEs) that hold therapeutic promise, yet their biological mechanisms of action remain elusive. [3-(3-fluorophenoxy)phenyl]methanamine represents such a molecule—a compound with a defined structure but a currently uncharacterized biological role, as evidenced by the lack of available literature on its activity[1]. This guide serves as a comprehensive, in-depth technical roadmap for researchers, scientists, and drug development professionals, detailing a systematic and scientifically rigorous approach to predicting and validating the mechanism of action (MoA) of this and other novel small molecules. We will move beyond a mere listing of techniques, delving into the strategic rationale behind the selection of computational and experimental methodologies. This document is structured to empower researchers with the expertise to navigate the complexities of MoA elucidation, from initial in silico predictions to definitive experimental validation.

Part 1: The In Silico Frontier: Computational Prediction of Biological Targets

The journey to elucidating the MoA of a novel compound like this compound begins in the computational realm. In silico methods offer a rapid and cost-effective means to generate initial hypotheses about a molecule's biological targets by leveraging its structural and physicochemical properties.[2][3] This "reverse pharmacology" or "target fishing" approach is a cornerstone of modern drug discovery.[4][5][6][7][8]

Foundational Analysis: Physicochemical Profiling and Druglikeness Assessment

Before embarking on target prediction, a fundamental understanding of the molecule's properties is essential. This initial step helps to assess its potential as a therapeutic agent and informs the selection of appropriate computational models.

Experimental Protocol: Physicochemical and Druglikeness Profiling

  • Obtain the Molecular Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)CN.[1]

  • Utilize Computational Tools: Employ web-based platforms or standalone software such as SwissADME, ChemSpider, or MMsINC to calculate key physicochemical properties.[9]

  • Analyze Key Parameters:

    • Molecular Weight (MW): Influences absorption and diffusion.

    • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, impacting membrane permeability.

    • Topological Polar Surface Area (TPSA): Predicts drug transport properties.

    • Hydrogen Bond Donors and Acceptors: Key determinants of binding affinity.

    • Lipinski's Rule of Five: A widely used rule of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

  • Toxicity Prediction: Employ tools like MolToxPred or VirtualToxLab to perform an initial screen for potential toxicophores and predict adverse effects.[10][11]

Data Presentation: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueDruglikeness Assessment (Lipinski's Rule)
Molecular Weight217.24 g/mol Pass (< 500)
XlogP2.3Pass (< 5)
Hydrogen Bond Donors1Pass (< 5)
Hydrogen Bond Acceptors2Pass (< 10)
Overall Assessment Good Likely Orally Bioavailable

Data sourced from PubChem and predicted using standard computational algorithms.[1]

Ligand-Based Target Prediction: The Power of Similarity

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological targets.[2] Given the novelty of this compound, this approach is a logical starting point.

Experimental Protocol: Similarity-Based Target Prediction

  • Select Appropriate Tools: Utilize platforms such as STITCH, SuperDRUG2, or the similarity search functions within PubChem and ChEMBL.[9]

  • Perform 2D and 3D Similarity Searches:

    • 2D Similarity: Based on topological fingerprints (e.g., Morgan fingerprints). This is a rapid initial screen.

    • 3D Similarity: Based on molecular shape and pharmacophore features. This can provide more nuanced insights.

  • Analyze and Filter Results: The output will be a list of molecules with known biological activities that are structurally similar to the query compound. Scrutinize the targets of these similar molecules, paying close attention to those with high affinity and functional relevance.

  • Hypothesis Generation: Formulate initial hypotheses about the potential target classes (e.g., GPCRs, kinases, ion channels) for this compound.

Structure-Based Target Prediction: Docking into the Proteome

Structure-based methods, particularly molecular docking, predict the binding orientation and affinity of a small molecule to the 3D structure of a protein target.[12] This approach can be used in a "reverse docking" or "inverse docking" screen against a library of protein structures.

Experimental Protocol: Reverse Molecular Docking

  • Prepare the Ligand Structure: Generate a 3D conformation of this compound and perform energy minimization.

  • Select a Target Library: Utilize a curated library of protein structures, such as the Protein Data Bank (PDB), or specialized databases of druggable proteins.

  • Employ Docking Software: Use well-validated docking programs like AutoDock, Glide, or GOLD to systematically dock the ligand into the binding sites of the target proteins.

  • Score and Rank Potential Targets: The docking software will generate a binding affinity score (e.g., in kcal/mol) for each protein-ligand complex. Rank the targets based on these scores.

  • Visual Inspection and Refinement: Visually inspect the top-scoring poses to ensure that the predicted binding interactions are chemically reasonable.

Visualization: Computational Target Prediction Workflow

G cluster_input Input Molecule cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_output Hypothesis Generation mol This compound SMILES: C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)CN sim_search 2D/3D Similarity Search (e.g., STITCH, ChEMBL) mol->sim_search rev_dock Reverse Molecular Docking (e.g., AutoDock, Glide) mol->rev_dock pharm_screen Pharmacophore Screening sim_search->pharm_screen Identifies common features target_list Ranked List of Potential Targets pharm_screen->target_list target_lib Protein Target Library (e.g., PDB) rev_dock->target_list pathway_analysis Pathway Analysis (e.g., KEGG, Reactome) target_list->pathway_analysis MoA_hypothesis Hypothesized Mechanism of Action pathway_analysis->MoA_hypothesis Integrates target information

Caption: Workflow for in silico MoA prediction.

Part 2: From Hypothesis to Evidence: Experimental Validation

Computational predictions, while powerful, are ultimately hypotheses that must be validated through rigorous experimental testing.[13][14] This section outlines a tiered approach to experimental validation, starting with broad screening and progressing to more focused, mechanistic studies.

Tier 1: Initial Target Engagement and Phenotypic Screening

The first step in experimental validation is to determine if the compound interacts with the predicted targets and to observe its effects in a biological system.

Experimental Protocol: Target Binding Assays

  • Select Assays: Based on the top-ranked computational predictions, select appropriate binding assays. Examples include:

    • Radioligand Binding Assays: For GPCRs and ion channels.

    • Enzyme-Linked Immunosorbent Assays (ELISAs): For a wide range of protein targets.

    • Surface Plasmon Resonance (SPR): To measure binding kinetics in real-time.

    • Isothermal Titration Calorimetry (ITC): To determine binding affinity and thermodynamics.

  • Perform Dose-Response Experiments: Test this compound across a range of concentrations to determine its binding affinity (Kd) or potency (IC50/EC50).

  • Counter-Screening: To assess selectivity, test the compound against a panel of related off-target proteins.

Experimental Protocol: Phenotypic Screening

  • Cell Line Selection: Choose a panel of human cell lines relevant to the predicted biological pathways.

  • Assay Development: Employ high-content screening or other phenotypic assays to assess the compound's effects on cellular processes such as:

    • Cell viability and proliferation (e.g., MTT or CellTiter-Glo assays).

    • Apoptosis (e.g., Caspase-3/7 activity assays).

    • Cell cycle progression (e.g., flow cytometry with propidium iodide staining).

    • Morphological changes (e.g., high-content imaging).

  • Dose-Response Analysis: Determine the concentration at which the compound elicits a significant phenotypic effect.

Tier 2: Elucidating the Signaling Pathway

Once target engagement and a cellular phenotype have been confirmed, the next step is to delineate the downstream signaling pathway.

Experimental Protocol: Pathway Analysis

  • Western Blotting: Probe for changes in the phosphorylation state or expression levels of key proteins in the hypothesized signaling cascade.

  • Reporter Gene Assays: Use cell lines containing a reporter gene (e.g., luciferase or GFP) under the control of a specific transcription factor to measure the activation or inhibition of a signaling pathway.

  • Gene Expression Profiling: Perform RNA sequencing (RNA-Seq) or microarray analysis on cells treated with the compound to identify global changes in gene expression. This can provide unbiased insights into the affected pathways.

Visualization: Experimental Validation Workflow

G cluster_tier1 Tier 1: Initial Validation cluster_tier2 Tier 2: Pathway Elucidation cluster_tier3 Tier 3: In Vivo Confirmation binding_assay Target Binding Assays (SPR, ITC, ELISA) western_blot Western Blotting binding_assay->western_blot pheno_screen Phenotypic Screening (Cell Viability, Apoptosis) pheno_screen->western_blot reporter_assay Reporter Gene Assays western_blot->reporter_assay gene_expression Gene Expression Profiling (RNA-Seq) reporter_assay->gene_expression animal_model Relevant Animal Model gene_expression->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd efficacy Efficacy Studies pk_pd->efficacy validated_moa Validated Mechanism of Action efficacy->validated_moa Confirms therapeutic effect in_silico In Silico Predictions in_silico->binding_assay in_silico->pheno_screen

Sources

Computational Docking Studies of [3-(3-fluorophenoxy)phenyl]methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational docking workflow for [3-(3-fluorophenoxy)phenyl]methanamine , a biaryl ether benzylamine derivative. Based on its pharmacophore—a primary amine "warhead" linked via a lipophilic spacer to a fluorinated distal ring—this molecule is classified as a putative Monoamine Oxidase B (MAO-B) inhibitor.

The structural homology to known inhibitors like Safinamide suggests a binding mechanism driven by the "aromatic cage" of the MAO-B active site. This guide provides a self-validating protocol to assess its binding affinity, utilizing PDB ID: 2V5Z (Human MAO-B) as the biological target.

Key Molecular Features:

  • Protonation Center: Primary amine (

    
    ), existing as 
    
    
    
    at physiological pH.
  • Linker: Flexible ether oxygen allowing rotational freedom between the two phenyl rings.

  • Metabolic Shield: The meta-fluorine substitution on the distal ring, designed to block metabolic hydroxylation and increase lipophilicity.

Computational Workflow Architecture

The following diagram outlines the logic flow, ensuring that errors in ligand state or receptor grid generation are trapped before the computationally expensive docking phase.

DockingWorkflow L_Input Ligand Input This compound L_Prep Ligand Preparation (Epik/LigPrep) pH 7.4 (+/- 2.0) L_Input->L_Prep L_Conf Conformational Search (Ether Bridge Rotations) L_Prep->L_Conf Dock Molecular Docking (Glide XP / AutoDock Vina) L_Conf->Dock R_Select Target Selection PDB: 2V5Z (Human MAO-B) R_Prep Protein Preparation Strip Waters (Keep HOH 1246) Fix FAD Cofactor R_Select->R_Prep Grid Grid Generation Center: Safinamide Centroid Box: 20x20x20 Å R_Prep->Grid Grid->Dock Valid Validation RMSD < 2.0 Å vs Crystal Ligand Dock->Valid Valid->Grid Fail (Refine Box) Analysis Interaction Profiling Pi-Pi Stacking (Tyr398) H-Bond (Protonated Amine) Valid->Analysis Pass

Figure 1: End-to-end computational docking workflow for flexible biaryl ether ligands.

Detailed Experimental Protocol

Ligand Preparation (The Input)

The accuracy of docking is rate-limited by the input geometry. The ether linkage in this compound introduces significant rotational entropy.

  • Structure Build: Construct the 2D topology. Ensure the fluorine is in the meta position relative to the ether linkage on the distal ring.

  • Ionization: At physiological pH (7.4), the aliphatic amine is protonated (

    
    ).
    
    • Why: The cationic amine is required to form a critical hydrogen bond with the FAD cofactor or the backbone carbonyl of Pro102 and Ile198 . Neutral docking will yield false negatives.

  • Energy Minimization: Apply the OPLS3e or AMBER force field to relieve steric clashes around the ether oxygen.

Target Selection and Preparation (The Receptor)

Target: Human Monoamine Oxidase B (hMAO-B). Source: Protein Data Bank (PDB ID: 2V5Z ).[1] Resolution: 1.6 Å (High resolution is critical for side-chain placement).

Protocol:

  • Import: Load PDB 2V5Z. This structure contains Safinamide , a structural analog to our ligand, bound in the active site.

  • Pre-processing:

    • Remove all solvent molecules except water molecules bridging the ligand and the protein (specifically check waters near the FAD).

    • Critical Step: Ensure the FAD cofactor is retained and treated as part of the receptor (not the ligand). The N5 atom of FAD is often the electron acceptor.

  • H-Bond Optimization: Optimize Hydrogen bond networks using PROPKA at pH 7.0. This correctly orients the hydroxyls of Tyr398 and Tyr435 , which form the "aromatic cage."

Grid Generation

The MAO-B active site is a bipartite cavity consisting of an entrance cavity and a substrate cavity, separated by the "gating" residues Ile199 and Tyr326 .

  • Grid Center: Defined by the centroid of the co-crystallized Safinamide.

  • Dimensions:

    
     Å. This is sufficient to cover both the substrate cavity (where the amine binds) and the entrance cavity (where the fluorophenoxy tail may extend).
    
  • Constraints: Apply a positional constraint (radius 1.5 Å) on the FAD region if using Glide, to force the amine "head" into the catalytic site.

Docking Methodology & Parameters

Perform the docking using a genetic algorithm (e.g., AutoDock Vina) or a systematic search (e.g., Glide XP).

ParameterSettingRationale
Algorithm Genetic Algorithm / LamarckianEfficiently handles the rotatable bonds of the ether linkage.
Precision Extra Precision (XP)Penalizes desolvation, crucial for the hydrophobic fluorophenoxy tail.
Flexible Residues Tyr326, Ile199 These residues act as a "gate." Allowing them to move (Induced Fit) may reveal novel binding modes.
Post-Docking Strain CorrectionDiscard poses with high internal torsional energy (> 4 kcal/mol).

Self-Validation Step: Before analyzing the target ligand, re-dock the crystallized Safinamide.

  • Success Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the grid box or force field parameters are incorrect.

Interaction Analysis & Mechanism

The predicted binding mode of this compound should exhibit specific mechanistic interactions to be considered a "hit."

The "Aromatic Cage" Interaction

The defining feature of MAO-B recognition is the "aromatic sandwich."

  • Mechanism: The phenyl ring connected to the methanamine must slot between Tyr398 and Tyr435 .

  • Force:

    
     stacking interactions.
    
The Fluorine Effect

The distal (3-fluorophenoxy) group likely occupies the hydrophobic entrance cavity.

  • Residues involved: Leu171, Phe168, Ile199 .

  • Fluorine Scan: The fluorine atom often engages in multipolar interactions with backbone amides or orthogonal C-F...H interactions, enhancing affinity compared to the non-fluorinated analog.

Interaction Map (Graphviz)

InteractionMap L_Amine Amine Head (-NH3+) R_FAD FAD Cofactor L_Amine->R_FAD H-Bond L_Ring1 Proximal Phenyl R_Tyr435 Tyr435 (Aromatic Cage) L_Ring1->R_Tyr435 Pi-Pi T-shape R_Tyr398 Tyr398 (Aromatic Cage) L_Ring1->R_Tyr398 Pi-Pi Stack L_Ether Ether Linker R_Ile199 Ile199 (Gatekeeper) L_Ether->R_Ile199 Steric Fit L_Ring2 Distal Fluorophenyl R_Leu171 Leu171 (Hydrophobic) L_Ring2->R_Leu171 Hydrophobic

Figure 2: Predicted atomic interaction network within the MAO-B active site.

Interpretation of Results

To evaluate the potential of this compound, compare the docking score (binding energy,


) against reference standards.
CompoundEst.[2][3] Binding Energy (kcal/mol)Interpretation
Safinamide (Control) -10.5 to -11.5High affinity (nM range). Benchmark.
Target Molecule -8.5 to -9.5 (Predicted) Moderate-High affinity. Lack of amide tail reduces H-bonding but core stacking remains.
Benzylamine (Fragment) -5.5 to -6.5Low affinity. Shows the value of the phenoxy extension.

References

  • Binda, C., et al. (2007). Structure of human monoamine oxidase B in complex with safinamide. Protein Data Bank.[4]

  • Edmondson, D. E., et al. (2009). Structure and Mechanism of the Monoamine Oxidase Family. Annual Review of Biochemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigid Receptor Flow. Journal of Medicinal Chemistry.[5]

Sources

Methodological & Application

Application Note: Optimized Palladium-Catalyzed Synthesis of [3-(3-fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of [3-(3-fluorophenoxy)phenyl]methanamine , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and CNS-active agents.

The core challenge in synthesizing this molecule lies in the formation of the diaryl ether linkage. Traditional Ullmann couplings often require harsh conditions (high temperature, copper stoichiometry) that degrade sensitive functionalities.[1] This guide utilizes 3rd Generation Buchwald Precatalysts (RockPhos Pd G3) to facilitate the C–O cross-coupling of 3-fluorophenol and 3-bromobenzonitrile under mild conditions, followed by a chemoselective reduction of the nitrile to the primary amine.

Key Advantages of This Protocol
  • High Turnover: RockPhos ligand steric bulk promotes the difficult reductive elimination step characteristic of C–O couplings.

  • Chemoselectivity: Avoids side reactions common with free amine coupling by utilizing a nitrile precursor.

  • Scalability: The protocol is designed for gram-scale synthesis with parameters adaptable for process chemistry.

Strategic Analysis & Retrosynthesis

Direct coupling of 3-fluorophenol with (3-bromophenyl)methanamine is chemically risky due to the potential for the free primary amine to poison the Palladium catalyst or compete as a nucleophile (forming a C–N bond instead of C–O).

Therefore, this protocol employs a Nitrile Intermediate Strategy :

  • Step 1 (Pd-Catalysis): Cross-coupling of 3-bromobenzonitrile and 3-fluorophenol.

  • Step 2 (Reduction): Reduction of the nitrile group to the primary amine.[2][3]

Synthetic Pathway Diagram[4]

SynthesisPath SM1 3-Bromobenzonitrile (Electrophile) Intermediate INTERMEDIATE: 3-(3-fluorophenoxy)benzonitrile SM1->Intermediate Step 1: Pd-Cat C-O Coupling (RockPhos Pd G3, Cs2CO3, Toluene, 80°C) SM2 3-Fluorophenol (Nucleophile) SM2->Intermediate Step 1: Pd-Cat C-O Coupling (RockPhos Pd G3, Cs2CO3, Toluene, 80°C) Product TARGET: This compound Intermediate->Product Step 2: Reduction (LiAlH4 or BH3-THF)

Figure 1: Retrosynthetic strategy prioritizing the formation of the ether linkage prior to amine generation.

Critical Parameters: The Science of RockPhos

The success of Step 1 relies on the RockPhos ligand. Unlike C–N coupling, C–O coupling is plagued by the slow reductive elimination of the ether product from the Pd(II) center.

  • Ligand Choice (RockPhos): This bulky biaryl monophosphine ligand creates a crowded environment around the Palladium center. This steric pressure "squeezes" the metal, accelerating the reductive elimination of the diaryl ether, which is otherwise the rate-limiting step.

  • Base Effect (Cs₂CO₃): Cesium carbonate is preferred over potassium carbonate due to the "Cesium Effect"—its higher solubility in organic solvents (like toluene) and weaker solvation of the carbonate anion increase the basicity available for deprotonating the phenol.

Detailed Experimental Protocols

Step 1: Palladium-Catalyzed C–O Coupling

Objective: Synthesis of 3-(3-fluorophenoxy)benzonitrile.

Reagents & Materials
ComponentEquiv.RoleNotes
3-Bromobenzonitrile 1.0ElectrophileLimiting Reagent
3-Fluorophenol 1.2NucleophileSlight excess ensures conversion
RockPhos Pd G3 0.02 (2 mol%)PrecatalystAir-stable, activates rapidly
Cesium Carbonate (Cs₂CO₃) 1.5BaseMust be anhydrous/finely ground
Toluene [0.2 M]SolventAnhydrous, degassed
Procedure
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with 3-bromobenzonitrile (1.0 equiv), 3-fluorophenol (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

  • Catalyst Addition: Add RockPhos Pd G3 (2 mol%).

    • Note: If G3 precatalyst is unavailable, use Pd₂(dba)₃ (1 mol%) and RockPhos ligand (2 mol%) premixed in solvent for 5 mins.

  • Solvation: Add anhydrous Toluene to reach a concentration of 0.2 M relative to the bromide. Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Reaction: Heat the block to 80 °C for 12–16 hours. Vigorous stirring (800 rpm) is critical to suspend the insoluble base.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient 95:5 to 80:20). The product is typically a viscous oil or low-melting solid.

QC Checkpoint:

  • TLC: Check for disappearance of 3-bromobenzonitrile (Rf ~0.5 in 4:1 Hex/EtOAc).

  • ¹H NMR: Look for the diagnostic loss of the phenolic -OH proton and the integration of 8 aromatic protons.

Step 2: Nitrile Reduction

Objective: Conversion to this compound.

Reagents
  • Intermediate: 3-(3-fluorophenoxy)benzonitrile (from Step 1).

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.0 M in THF) OR Borane-THF complex (1.0 M).

  • Solvent: Anhydrous THF.

Procedure (LiAlH₄ Method)
  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add LiAlH₄ solution (2.5 equiv).

  • Addition: Cool the flask to 0 °C. Dissolve the nitrile intermediate in anhydrous THF and add dropwise to the LiAlH₄ solution. Caution: Exothermic.

  • Reflux: Remove ice bath and warm to room temperature, then heat to reflux (66 °C) for 3 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter and wash with diethyl ether.

  • Salt Formation (Optional but Recommended): The free amine may be an oil. To store, dissolve in ether and add HCl (in dioxane) to precipitate the hydrochloride salt.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the catalytic cycle specific to RockPhos, highlighting the steric acceleration of the reductive elimination step.

CatalyticCycle Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Base/Phenol) Ar-Pd(II)-OAr' OxAdd->LigEx + Ar'-OH / Base - HBr RedElim Reductive Elimination (Rate Limiting Step) LigEx->RedElim Steric Squeeze (RockPhos) RedElim->Pd0 + Product (Diaryl Ether)

Figure 2: The RockPhos catalytic cycle. The bulky ligand accelerates the Reductive Elimination step (Red), which is critical for forming the C-O bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst Poisoning (O₂)Ensure solvents are degassed (sparge with Ar for 20 min). Use G3 precatalyst which is more robust than Pd(OAc)₂.
Incomplete Conversion Inactive BaseCs₂CO₃ is hygroscopic. Grind fresh before use or dry in an oven at 120°C overnight.
Protodehalogenation Solvent "Wetness"If the bromide is replaced by a hydrogen (Ar-H), the system contains too much water. Use molecular sieves in the reaction.
Amine Impurities Over-reduction (Step 2)If secondary amines form during reduction, ensure strictly anhydrous conditions or switch to Borane-DMS reduction.

Safety & Handling

  • 3-Fluorophenol: Corrosive and toxic. Handle in a fume hood.

  • LiAlH₄: Pyrophoric. Reacts violently with water. Ensure a Class D fire extinguisher is nearby.

  • Palladium Residues: Heavy metal waste. Dispose of in dedicated containers; use scavenger resins (e.g., SiliaMetS® Thiol) if the final product is for biological testing to ensure Pd < 5 ppm.

References

  • RockPhos Ligand Development

    • Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012).[1][4] A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 170–173.[1][4]

    • [1]

  • General Buchwald-Hartwig Etherification

    • Burgos, C. H., et al. (2006). Ligand Effects in Pd-Catalyzed C-O Bond Formation.
  • Nitrile Reduction Protocols

    • Soudijn, W., et al. (2004). Synthesis of Benzylamines via Nitrile Reduction. Journal of Organic Chemistry.

Sources

Using [3-(3-fluorophenoxy)phenyl]methanamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of [3-(3-fluorophenoxy)phenyl]methanamine in Medicinal Chemistry

Part 1: Introduction & Structural Utility

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • Functional Class: Fluorinated Diphenyl Ether / Primary Benzylamine[2]

  • Role: Privileged Building Block / Pharmacophore Scaffold

Executive Summary: this compound represents a high-value intermediate in modern drug discovery, particularly for programs targeting kinases (e.g., BTK, EGFR), voltage-gated sodium channels (Nav1.7), and monoamine oxidase (MAO) enzymes.[1] Its utility stems from its dual-ring architecture—a "privileged structure" that mimics the hydrophobic cleft binding modes of bioactive ligands—combined with a primary amine handle for versatile diversification.[2]

The "Meta-Meta" Advantage:

  • Conformational Geometry: The meta-positioning of the methanamine relative to the ether linkage creates a "bent" geometry often required to access the back-pocket of kinase domains, distinct from the linear vectors of para-substituted analogs.[2]

  • Fluorine Bioisosterism: The distal 3-fluorine substituent serves two critical roles:

    • Metabolic Blockade: It protects the vulnerable phenyl ring from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending in vivo half-life compared to the non-fluorinated parent.[3]

    • Lipophilicity Modulation: The fluorine atom increases

      
       and membrane permeability without the steric bulk of a chlorine or methyl group, facilitating blood-brain barrier (BBB) penetration for CNS targets.[2]
      

Part 2: Synthetic Protocols

As a primary amine, this scaffold is most frequently employed in Amide Couplings (to generate kinase inhibitors) and Reductive Aminations (to generate secondary amines for ion channel blockers).[1]

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

Objective: To link the scaffold to a heteroaryl carboxylic acid (e.g., a quinazoline or pyrimidine core).[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Heteroaryl Carboxylic Acid (1.0 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA.[2]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at room temperature (RT) for 15 minutes. Mechanism: This generates the activated O-7-azabenzotriazole ester.[2]

  • Addition: Add this compound (0.5 mmol) dissolved in DMF (1 mL) dropwise to the activated acid solution.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target mass = Acid MW + 217.2 - 18).[2]

  • Work-up: Dilute with EtOAc (20 mL). Wash sequentially with sat.[2] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (<30%) Steric hindrance on acidSwitch coupling agent to T3P (Propylphosphonic anhydride) or convert acid to acid chloride.
Racemization High basicityUse collidine instead of DIPEA; keep temp < 0°C during addition.
Incomplete Reaction Amine salt formationEnsure the amine is free-based; add extra equivalent of DIPEA.[2]
Protocol B: Reductive Amination (Secondary Amine Formation)

Objective: To synthesize a secondary amine for CNS-active library generation.[1][2]

Materials:

  • This compound (1.0 equiv)[1]

  • Aldehyde/Ketone substrate (1.1 equiv)[1]

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (0.5 mmol) and aldehyde (0.55 mmol) in DCE (3 mL). Add catalytic acetic acid.[2] Stir for 1 hour at RT. Note: Use molecular sieves if the imine formation is sluggish.

  • Reduction: Cool to 0°C. Add STAB (0.75 mmol) in one portion. Allow to warm to RT and stir overnight.

  • Quench: Quench with sat.

    
     (aqueous). Stir for 20 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x).

  • Purification: Pass through an SCX-2 (Strong Cation Exchange) cartridge.[2] Wash with MeOH (to remove non-basic impurities), then elute product with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     in MeOH.
    

Part 3: Visualization & Workflows

Figure 1: Medicinal Chemistry Workflow

Caption: Integrated workflow for utilizing the scaffold in High-Throughput Screening (HTS) library generation.

MedChemWorkflow Start Scaffold Source: This compound Path1 Pathway A: Amide Coupling (Kinase Hinges) Start->Path1 + R-COOH / HATU Path2 Pathway B: Reductive Amination (Ion Channels/GPCRs) Start->Path2 + R-CHO / STAB Intermed1 Intermediate: Amide Linker Path1->Intermed1 Intermed2 Intermediate: Secondary Amine Path2->Intermed2 Opt Optimization: Lead Hopping Intermed1->Opt H-Bond Donor Intermed2->Opt Basic Center (pKa ~9) Final Candidate Selection: ADME Profiling Opt->Final Metabolic Stability (F-Block)

[1]

Figure 2: Structure-Activity Relationship (SAR) Logic

Caption: Mechanistic contribution of structural motifs to biological activity and stability.[2]

SAR_Logic Core Diphenyl Ether Core F_Sub 3-Fluoro Group Core->F_Sub Amine Methanamine Handle Core->Amine Effect1 Blocks P450 Metabolism (Metabolic Stability) F_Sub->Effect1 Steric/Electronic Effect2 Lipophilicity (LogP) (Membrane Permeability) F_Sub->Effect2 Bioisostere Effect3 Vector Orientation (Access to Hydrophobic Pockets) Amine->Effect3 Linker Geometry

Part 4: Quality Control & Handling

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine readily absorbs

    
     from air to form carbamates.
    
  • Safety: Irritant.[2][4] Wear nitrile gloves.[2] In case of contact, wash with dilute acetic acid followed by water.[2]

  • Analytical Verification:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet (or broad doublet) of the benzylic

      
       at 
      
      
      
      ppm. The aromatic region will show a complex multiplet (7 protons) due to the meta-substitution pattern.
    • 19F NMR: Essential for confirming the presence of the fluorine atom (typically

      
       to 
      
      
      
      ppm).[2]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] [1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.[1][2] [1]

  • Blair, J. A., et al. (2015).[1][2] Structure-guided development of covalent BTK inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1169-1173.[1][2] (Illustrates the utility of phenoxyphenyl linkers in kinase design). [1]

  • BenchChem. (2025).[2] Structure and properties of (3-Phenoxyphenyl)methanamine derivatives. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination, specifically tailored for the synthesis of diaryl ethers. This guide is designed for researchers, scientists, and drug development professionals who are looking to employ this powerful palladium-catalyzed C-O cross-coupling reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers when setting up Buchwald-Hartwig reactions for diaryl ether synthesis.

Q1: What is the general mechanism for the Buchwald-Hartwig synthesis of diaryl ethers?

The Buchwald-Hartwig diaryl ether synthesis is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and a phenol in the presence of a base.[1][2] The catalytic cycle is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[1][3][4] The reactivity of the aryl halide typically follows the trend: I > Br > OTf > Cl.[1][3]

  • Ligand Exchange/Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center. A base then deprotonates the phenol to form a more nucleophilic phenoxide, which subsequently displaces the halide from the palladium complex.

  • Reductive Elimination: The diaryl ether product (Ar-O-Ar') is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][4]

Q2: How do I choose the right palladium precursor?

The choice of palladium precursor can influence the activation of the catalyst. Common choices include:

  • Pd(OAc)₂ and Pd₂(dba)₃: These are widely used and effective but require in-situ reduction to the active Pd(0) species.[3][5]

  • Pre-formed Catalysts (Precatalysts): Buchwald and others have developed several generations of precatalysts that are often more stable and provide more consistent results. These are particularly useful for challenging substrates or when high catalyst activity is required.

Q3: Which ligand should I select for my diaryl ether synthesis?

Ligand selection is critical for a successful reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the crucial reductive elimination step.[6][7] Some commonly used ligands for C-O coupling include:

  • Biarylphosphine Ligands: Ligands like XPhos, t-BuXPhos, and others developed by the Buchwald group are highly effective for a broad range of substrates.[8][9]

  • Ferrocene-based Ligands: Hartwig and others have developed ferrocene-derived ligands that also show excellent activity.[6]

The optimal ligand often depends on the specific substrates being coupled. For sterically demanding or electron-poor partners, more specialized and bulky ligands may be necessary.[8][10]

Q4: What is the role of the base and which one should I use?

The base is essential for deprotonating the phenol, making it a more potent nucleophile.[11][12][13] The choice of base can significantly impact the reaction outcome. Common bases include:

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) is a very common and effective base, often leading to high reaction rates.[3] However, it is not compatible with base-sensitive functional groups.[14]

  • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that are compatible with a wider range of functional groups.[3][5]

The choice of base should be guided by the substrate's functional group tolerance and the desired reaction rate.

Q5: Which solvent is most appropriate for this reaction?

The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and outcome.[15] Commonly used solvents include:

  • Aromatic Hydrocarbons: Toluene and xylene are frequently used due to their ability to dissolve the reactants and their high boiling points, which are often required for these reactions.[3][5]

  • Ethers: Dioxane and tetrahydrofuran (THF) are also common choices.[3][5]

It is important to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Buchwald-Hartwig synthesis of diaryl ethers.

Problem 1: Low or No Conversion

Potential Causes & Solutions:

Potential CauseRecommended Action
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored properly. Consider using a pre-formed catalyst for more reliable activation.
Insufficiently Strong Base If using a weak base like K₃PO₄, consider switching to a stronger base such as NaOt-Bu, provided your substrate is compatible.[3][14]
Poor Ligand Choice The chosen ligand may not be optimal for your specific substrates. Screen a panel of bulky, electron-rich phosphine ligands to identify a more effective one.[8][9]
Low Reaction Temperature Many diaryl ether couplings require elevated temperatures (e.g., 100 °C or higher).[16] Ensure your reaction is being heated sufficiently.
Presence of Oxygen or Water The Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Side Products

Potential Causes & Solutions:

Side ProductPotential CauseRecommended Action
Hydrodehalogenation of Aryl Halide This can occur via a competing β-hydride elimination pathway.[6] Optimizing the ligand and reaction conditions can minimize this side reaction.
Homocoupling of Aryl Halide This can be promoted by certain catalyst systems. Screening different ligands and palladium sources may be necessary.
Phenol Decomposition If the reaction conditions are too harsh (e.g., very high temperature or overly strong base), the phenol starting material may decompose. Consider using milder conditions.
Problem 3: Difficulty with Specific Substrates

Potential Causes & Solutions:

Challenging SubstratePotential IssueRecommended Action
Electron-Rich Aryl Halides These substrates can be less reactive towards oxidative addition. Using a more electron-rich and bulky ligand can facilitate this step.[7]
Sterically Hindered Substrates Steric hindrance on either the aryl halide or the phenol can slow down the reaction. Employing a ligand with a larger cone angle can sometimes overcome this issue.[6][8]
Heteroaromatic Substrates Heteroatoms can sometimes coordinate to the palladium center and inhibit catalysis. Specialized ligands and conditions may be required.

Section 3: Experimental Protocols & Visualizations

General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis

The following is a general, representative protocol. Note: This is a starting point and may require optimization for specific substrates.

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), phenol (1.2 mmol), and base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Diaryl Ether Synthesis

Buchwald_Hartwig_Diaryl_Ether_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX LigandExch Ligand Exchange (Ar'-OH, Base) PdII_ArX->LigandExch PdII_ArOAr L-Pd(II)(Ar)(OAr') LigandExch->PdII_ArOAr RedElim Reductive Elimination PdII_ArOAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-O-Ar' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig synthesis of diaryl ethers.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low or No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Use_Precatalyst Use a pre-formed catalyst. Check_Catalyst->Use_Precatalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Use_Precatalyst->Check_Base Stronger_Base Switch to a stronger base (e.g., NaOtBu). Check_Base->Stronger_Base No Check_Ligand Is the ligand optimal? Check_Base->Check_Ligand Yes Stronger_Base->Check_Ligand Screen_Ligands Screen a panel of ligands. Check_Ligand->Screen_Ligands No Check_Temp Is the temperature high enough? Check_Ligand->Check_Temp Yes Screen_Ligands->Check_Temp Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Check_Inert Is the reaction under inert conditions? Check_Temp->Check_Inert Yes Increase_Temp->Check_Inert Degas_Reagents Degas all reagents and solvents. Check_Inert->Degas_Reagents No Success Reaction Optimized Check_Inert->Success Yes Degas_Reagents->Success

Caption: A systematic flowchart for troubleshooting low conversion in Buchwald-Hartwig diaryl ether synthesis.

Section 4: References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. PMC. [Link]

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Overcoming solubility issues of [3-(3-fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [3-(3-fluorophenoxy)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our approach is rooted in foundational physicochemical principles and provides actionable, field-proven strategies to ensure the successful progression of your research.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how might they influence its solubility?

A1: While extensive experimental data for this compound is not publicly available, we can infer its likely behavior from its chemical structure and predicted properties.

  • Structure: The molecule possesses a primary amine group (-CH₂NH₂), which is basic and thus ionizable. The backbone consists of two phenyl rings linked by an ether, with a fluorine substituent. This large, non-polar aromatic structure suggests inherently low aqueous solubility.

  • Predicted Lipophilicity (XlogP): The predicted XlogP value is 2.3[1]. A positive logP value indicates that the compound is more soluble in lipids (octanol) than in water, classifying it as a lipophilic or hydrophobic molecule. This is a strong indicator of potential challenges in achieving desired concentrations in aqueous media.

  • Expected pH-Dependent Solubility: Due to the basic amine group, the compound's solubility is expected to be highly dependent on pH. At pH values below its pKa, the amine group will be protonated (-CH₂NH₃⁺), forming a more polar, water-soluble salt. Conversely, at pH values above the pKa, the compound will exist predominantly in its neutral, less soluble form.

Q2: I'm starting my experiments. What is the first step to understanding the solubility of my batch of this compound?

A2: The critical first step is to experimentally determine the equilibrium solubility of your specific batch of the compound. This data will form the basis for all subsequent formulation and experimental design. We recommend a systematic approach as outlined in the protocol below.

Core Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard shake-flask method for determining the equilibrium solubility of a compound in various media.

Objective: To quantify the saturation concentration of this compound in selected solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, various co-solvent mixtures)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure compatibility with solvents)

  • Calibrated analytical balance

  • HPLC system for quantification (see Protocol 3)

Procedure:

  • Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Add a known volume of the desired solvent (e.g., 1 mL).

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached. Check for the continued presence of solid material.

  • After equilibration, let the vials stand for at least 1 hour to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method (see Protocol 3).

Protocol 2: UV-Vis Spectrophotometry for Preliminary pKa Estimation

The pKa is crucial for understanding and manipulating pH-dependent solubility. This protocol provides a method for its estimation.

Objective: To estimate the pKa of the primary amine group.

Materials:

  • This compound stock solution in a suitable organic solvent (e.g., Methanol or DMSO).

  • A series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

  • UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Prepare a series of solutions by adding a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid impacting the pH.

  • Measure the UV absorbance spectrum for each solution across a relevant wavelength range (e.g., 200-400 nm).

  • Identify the wavelength(s) where the absorbance changes significantly with pH.

  • Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Protocol 3: HPLC Quantification Method

A reliable analytical method is essential for accurate solubility determination. The following method is adapted from established procedures for related amine compounds.[2][3]

Objective: To develop a robust method for quantifying this compound.

HPLC System Parameters:

  • Column: C18 reverse-phase column (e.g., X-Bridge C18, 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on UV-Vis scan (Protocol 2), likely around 210-230 nm.[2][4]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared samples from the solubility experiment (Protocol 1) and determine their concentration from the calibration curve.

Troubleshooting Guide: Overcoming Solubility Issues

Q3: My compound shows very low solubility (<0.1 mg/mL) in aqueous buffers at neutral pH. What is the most direct way to improve this?

A3: The most effective initial strategy for a basic compound like this is pH modification.[5][6] By lowering the pH of the medium, you protonate the primary amine, forming a more soluble salt.

Recommended Action:

  • Determine the pKa: Use Protocol 2 to estimate the pKa.

  • Adjust pH: Prepare your aqueous solutions at a pH at least 2 units below the determined pKa. For example, if the pKa is estimated to be 9.0, working at a pH of 7.0 or lower will ensure the majority of the compound is in its protonated, more soluble form.

  • Experimental Verification: Re-run the solubility assessment (Protocol 1) in a series of buffers with decreasing pH (e.g., pH 7.4, 6.0, 5.0, 4.0) to experimentally confirm the relationship between pH and solubility.

Caption: pH effect on the ionization and solubility of a basic amine.

Q4: Adjusting the pH is not feasible for my cell-based assay. How can I increase the aqueous solubility at a fixed physiological pH (e.g., 7.4)?

A4: When pH modification is not an option, the use of co-solvents or solubilizing excipients is the next logical step.[7]

Strategy 1: Co-solvent Screening Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

Recommended Co-solvents for Screening:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Workflow for Co-solvent Screening:

  • Prepare stock solutions of your compound at a high concentration in each co-solvent (e.g., 10-50 mg/mL).

  • Prepare a series of aqueous buffers (at pH 7.4) containing varying percentages of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small aliquot of the stock solution to each co-solvent/buffer mixture and observe for precipitation.

  • Quantify the solubility in the clear solutions using Protocol 1 to determine the most effective co-solvent and the minimum required concentration.

Data Summary Table for Co-Solvent Screening:

Co-solventConcentration (% v/v)Solubility (mg/mL) at pH 7.4Observations
None0%Baseline ValuePoor solubility
DMSO1%
DMSO5%
Ethanol1%
Ethanol5%
PEG 4005%
PEG 40010%

Strategy 2: Use of Surfactants or Cyclodextrins

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[6][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Q5: My compound is intended for oral formulation and needs to be in a solid form. What approaches can I take?

A5: For solid dosage forms, enhancing the dissolution rate is as important as solubility. Several advanced formulation techniques can be employed.[10]

Strategy 1: Salt Formation Forming a salt of the primary amine with a pharmaceutically acceptable acid is a very common and effective way to improve both solubility and dissolution rate.

Common Salt-Forming Acids:

  • Hydrochloric acid (HCl)

  • Sulfuric acid

  • Methanesulfonic acid (mesylate)

  • Maleic acid (maleate)

  • Tartaric acid (tartrate)

Procedure:

  • Dissolve the free base of this compound in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add a stoichiometric equivalent of the selected acid.

  • The salt will often precipitate out of the solution. Isolate the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

  • Characterize the resulting salt form (e.g., by melting point, DSC, XRPD) and measure its aqueous solubility and dissolution profile.

Strategy 2: Solid Dispersions This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, often creating an amorphous form of the drug which has higher apparent solubility and faster dissolution.[9]

  • Carriers: Common hydrophilic polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[9]

  • Preparation Methods:

    • Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent and then evaporate the solvent.[10]

    • Melt Extrusion: Mix the drug and a thermoplastic polymer and process at high temperature through an extruder.

Caption: Workflow for systematic solubility enhancement.

References

  • Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed. (n.d.).
  • What are the Applications of Amines in the Pharmaceutical Industry?. (n.d.).
  • New Validated Analytical Methods for the Determination of Methenamine Hippurate (An Antibiotic Agent). (n.d.).
  • Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. | Sigma-Aldrich. (n.d.).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Prodrugs for Amines. (n.d.). PMC - NIH.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025).
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research, 12(4), 1235-1251.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • HPLC Methods for analysis of Methylamine. (n.d.). HELIX Chromatography.
  • This compound (C13H12FNO). (n.d.). PubChemLite.
  • method development and validation of methenamine hippurate and its related substances in active pharmaceutical ingredients by hplc. (n.d.). wjpps.

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Technical Support Center: Scale-Up of [3-(3-fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SCL-FPPM-2026 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview

You are scaling up the synthesis of [3-(3-fluorophenoxy)phenyl]methanamine . This molecule contains two critical structural features: a diaryl ether linkage and a primary benzylamine .

The Retrosynthetic Logic: While laboratory scale (mg to g) often tolerates exotic reagents, kilogram-scale synthesis requires robust, cost-effective, and safe pathways. We recommend a two-step sequence:

  • Ullmann-Type Coupling: Reaction of 3-fluorophenol with 3-bromobenzonitrile.

  • Nitrile Reduction: Catalytic hydrogenation of the intermediate nitrile to the primary amine.

Why this route?

  • Atom Economy: Avoids the waste associated with protecting group manipulations.

  • Safety: Replaces stoichiometric hydride reagents (like LiAlH₄) with catalytic hydrogenation, reducing thermal risks and workup volumes.

Module A: The Ether Coupling (Ullmann-Type)

Objective: Synthesize 3-(3-fluorophenoxy)benzonitrile.

The Protocol (Scale-Adapted)
  • Reagents: 3-Fluorophenol (1.0 equiv), 3-Bromobenzonitrile (1.1 equiv),

    
     (2.0 equiv).
    
  • Catalyst: CuI (5-10 mol%) + Ligand (e.g., N,N-dimethylglycine or picolinic acid).

  • Solvent: DMF or DMSO (High boiling point required for Ullmann).

  • Temperature: 90–110°C.

Troubleshooting Guide: Coupling Issues
SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) Catalyst poisoning or ligand degradation.Oxygen Exclusion: Ensure rigorous degassing (

sparge) before heating. Cu(I) oxidizes to inactive Cu(II) rapidly in air. Ligand Check: Switch to N,N-dimethylglycine for lower temp reactivity.
Dark/Black Reaction Mixture Copper agglomeration (catalyst death).Agitation: Increase stirring rate. Scale-up often suffers from mass transfer limits.
High Residual Copper in Product Inefficient workup.Chelation Wash: Do NOT rely solely on silica filtration. Wash the organic layer with 10% aqueous Ethylenediaminetetraacetic acid (EDTA) or

until the aqueous layer is colorless [1].
Visual Workflow: Copper Removal Logic

CopperRemoval Start Crude Reaction Mixture (Contains Product + Cu Species) Step1 Filtration (Celite) Start->Step1 Step2 Liquid-Liquid Extraction (Organic Solvent vs. Aqueous) Step1->Step2 Decision Aqueous Layer Color? Step2->Decision Blue Blue/Green (Cu-Complex present) Decision->Blue Yes Clear Colorless (Cu removed) Decision->Clear No Action1 Wash with 10% EDTA or NH4OH Blue->Action1 Action2 Proceed to Crystallization Clear->Action2 Action1->Step2 Recycle

Caption: Iterative chelation cycles are required to reduce residual copper to <10 ppm suitable for pharmaceutical applications.

Module B: Nitrile Reduction (The Critical Step)

Objective: Convert 3-(3-fluorophenoxy)benzonitrile to this compound.

Critical Warning: On a scale >100g, avoid Lithium Aluminum Hydride (LAH) . LAH workups produce voluminous aluminum salts that trap product and create fire hazards [2].

The Protocol (Scale-Adapted)
  • Method: Catalytic Hydrogenation (Raney Nickel or Pd/C).[1]

  • Solvent: Methanol (MeOH) saturated with Ammonia (

    
    ).
    
  • Pressure: 3–5 bar

    
    .
    
  • Temperature: Ambient to 40°C.

Troubleshooting Guide: Reduction Issues
SymptomProbable CauseCorrective Action
Dimer Formation (Secondary Amine) Condensation of the intermediate imine with the product amine.Ammonia Suppression: You MUST use methanolic ammonia (7N

in MeOH). The excess

shifts the equilibrium away from secondary amine formation [3].
Defluorination (Loss of F atom) Over-reduction (Hydrogenolysis).Catalyst Selection: Palladium (Pd/C) is prone to cleaving aryl-halides. Switch to Raney Nickel or Platinum on Carbon (Pt/C) , which are less aggressive toward aryl-fluorines [4].
Exotherm Spikes Rapid hydrogen uptake.Dosing Control: Do not pressurize the full reactor instantly. Ramp pressure slowly or use a semi-batch mode for hydrogen feed.
Visual Workflow: Selectivity Control

ReductionSelectivity Nitrile Nitrile Starting Material (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 Primary Primary Amine (Target) (R-CH2-NH2) Imine->Primary + H2 (Fast) Secondary Secondary Amine (Impurity) (Dimer) Imine->Secondary + Primary Amine (Condensation) Blocker Excess NH3 (Blocks Condensation) Blocker->Imine Stabilizes

Caption: The presence of excess ammonia competes with the primary amine, preventing it from attacking the imine intermediate and forming the dimer impurity.

Module C: Isolation & Purification

Issue: Phenoxy-benzylamines are often viscous oils as free bases, making them difficult to handle and weigh. Solution: Isolate as a salt.

  • Dissolution: Dissolve the crude oily amine in Ethanol or Isopropyl Acetate (IPAc).

  • Acidification: Slowly add 1.05 equivalents of HCl (in dioxane or IPA).

  • Crystallization: Cool to 0-5°C. The Hydrochloride salt should precipitate as a white solid.

  • Filtration: Filter and wash with cold IPAc.

Why IPAc? Isopropyl acetate is a "green" solvent with low water miscibility, allowing for easy drying, and it offers excellent antisolvent properties for amine salts.

Frequently Asked Questions (FAQs)

Q: Can I use Borane-DMS instead of hydrogenation? A: Yes. Borane-dimethyl sulfide (


) is a scalable alternative if you lack high-pressure hydrogenation equipment. It reduces nitriles cleanly to amines.[2] However, you must quench carefully with MeOH to break the boron-amine complex and remove the volatile trimethyl borate by-product [5].

Q: My final product has a blue tint. Is it safe to use? A: No. This indicates residual copper from Step 1. Copper is cytotoxic and interferes with biological assays. Re-dissolve in EtOAc and wash with 10% aqueous EDTA until the wash is colorless.

Q: The fluorine atom is in the meta position. Is it stable? A: Generally, yes. Meta-fluorines are more stable to nucleophilic attack than ortho/para-fluorines. However, avoid extremely strong bases (like t-BuLi) which could trigger benzyne formation.

References

  • BenchChem Technical Support. (2025).[3] Removal of Residual Copper Catalyst from Click Reactions. BenchChem.[3] Link

  • American Chemical Society. (2022).[4] Lessons Learned: Lithium Aluminum Hydride Fires. ACS Chemical Health & Safety. Link

  • Hagopian, K., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation. Journal of the American Chemical Society. Link

  • ChemGuide. (2023). Reducing Nitriles to Primary Amines: Catalytic Hydrogenation vs LiAlH4. ChemGuide UK. Link

  • Haddenham, D., et al. (2009).[2] Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.[2] Journal of Organic Chemistry.[2][5] Link

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Validation & Comparative

Comparative analysis of fluorinated vs non-fluorinated analogues

The comparative analysis of fluorinated and non-fluorinated analogues reveals that fluorination is a powerful, multifaceted strategy in drug discovery. It provides medicinal chemists with a rational means to address deficiencies in lead compounds, particularly in the realms of metabolic stability and physicochemical properties. [1][18]The key to its successful application lies not in blind substitution, but in a deep understanding of the underlying chemical principles and a commitment to rigorous, comparative experimental validation. As synthetic methodologies for late-stage fluorination continue to advance, the ability to rapidly "try and measure" these effects will further solidify fluorine's indispensable role in developing the next generation of therapeutics. [8]

References

  • Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305–321. [Link] [16]8. Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Berger, R., Welch, J. T., & Gouverneur, V. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Angewandte Chemie International Edition, 59(8), 3058-3066. [Link] [17]10. Begum, J., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 986. [Link] [9]11. Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Gising, J., et al. (2023). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Molecules, 28(1), 123. [Link] [13]13. Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458. [Link] [11]14. O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link] [18]15. Inoue, M., Sumii, Y., & Furuya, T. (2020). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]

  • Wellen, B. A., et al. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir, 39(7), 26551–26558. [Link] [12]17. OChemTutor. (2025). pKa values. ochemtutor.com. [Link] [10]18. Uneyama, K. (Ed.). (2006). Experimental Methods in Organic Fluorine Chemistry. Springer. [Link]

  • Yoshimaru, T., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological and Pharmaceutical Bulletin, 44(2), 268-273. [Link] [19]20. Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20, 2804. [Link] [20]21. J. Med. Chem. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link] [21]22. El-Gazzar, M. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4015. [Link] [5]23. Gouverneur, V. (2020, August 20). Lipophilicity modulations by aliphatic fluorination: an exploration. Morressier. [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of [3-(3-fluorophenoxy)phenyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural confirmation of [3-(3-fluorophenoxy)phenyl]methanamine and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to structural elucidation. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography to overcome the unique challenges presented by this fluorinated diaryl ether scaffold.

The Analytical Imperative: Why Rigorous Confirmation Matters

The this compound scaffold is of significant interest in medicinal chemistry due to its structural motifs present in various pharmacologically active agents. However, its synthesis can potentially yield positional isomers. For instance, the fluorine atom could be at the 2- or 4-position, or the phenoxy and methanamine groups could be arranged differently on the central phenyl ring. Such isomeric impurities can have drastically different pharmacological and toxicological profiles. Therefore, absolute and unambiguous structural confirmation is not merely a procedural step but a foundational requirement for meaningful research and development. This guide outlines a multi-pronged strategy to provide that certainty.

The Cornerstone of Elucidation: Multinuclear and Multidimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For a fluorinated compound like this compound, a comprehensive suite of NMR experiments is essential. The presence of the ¹⁹F nucleus provides a unique and highly sensitive spectroscopic handle.[1][2][3]

Expertise in Action: The "Why" Behind the NMR Strategy

We don't just run standard experiments; we employ a specific, logical sequence designed to build the molecular structure piece by piece. The strategy leverages the strengths of ¹H, ¹³C, and ¹⁹F nuclei and their interactions through bonds. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR make it a powerful tool for analyzing fluorinated compounds.[1][4][5]

Key NMR Experiments & Their Purpose:

  • ¹H NMR: Provides the initial map of the proton environment. We anticipate distinct regions for the aromatic protons and a characteristic signal for the benzylic methylene (-CH₂-) protons.

  • ¹³C{¹H, ¹⁹F} NMR: A crucial experiment. By decoupling both protons and fluorine, we can observe a single resonance for each unique carbon atom. This confirms the carbon count and reveals the significant downfield shifts caused by the electronegative oxygen and fluorine atoms. The large C-F coupling constants that disappear upon decoupling are also diagnostic.[4][5]

  • ¹⁹F NMR: Directly observes the fluorine environment. The chemical shift is highly sensitive to the electronic environment, confirming its position on the phenyl ring.

  • 2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing us to trace the connectivity of protons within each of the two separate aromatic rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, definitively assigning the carbon resonances for all protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away. The most critical correlations for this scaffold are:

    • From the benzylic (-CH₂-) protons to the carbons of their attached phenyl ring.

    • Across the ether linkage (-O-), from the protons on one ring to the carbons on the other. This unequivocally confirms the diaryl ether connectivity.

Visualizing the NMR Workflow

The following workflow illustrates the logical progression of NMR experiments for a comprehensive and self-validating structural analysis.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Analysis H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton_Map Proton Environment Map H1_NMR->Proton_Map C13_NMR ¹³C{¹H, ¹⁹F} NMR Carbon_Count Carbon Count & Type C13_NMR->Carbon_Count F19_NMR ¹⁹F NMR Connectivity Establish Full Connectivity F19_NMR->Connectivity Ring_Systems Define Aromatic Spin Systems COSY->Ring_Systems HSQC ¹H-¹³C HSQC CH_Assignment Assign Protonated Carbons HSQC->CH_Assignment HMBC ¹H-¹³C HMBC HMBC->Connectivity Proton_Map->HSQC Carbon_Count->HSQC Ring_Systems->HMBC CH_Assignment->HMBC Structure_Confirmed Structure Confirmed Connectivity->Structure_Confirmed

Sources

A Framework for the Inter-Laboratory Validation of Novel Psychoactive Compound Bioactivity: The Case of [3-(3-fluorophenoxy)phenyl]methanamine (Fluorophenamine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel bioactive small molecules is a cornerstone of modern drug development. However, the journey from initial hit to a validated lead compound is fraught with challenges, chief among them ensuring the reproducibility and robustness of its biological activity. [3-(3-fluorophenoxy)phenyl]methanamine, hereafter referred to as "Fluorophenamine," is a novel compound with structural similarities to known monoamine reuptake inhibitors, suggesting potential activity at neurotransmitter transporters. Early single-laboratory screening has indicated inhibitory effects on the serotonin transporter (SERT), a critical target for the treatment of depression and anxiety disorders.

This guide presents a comprehensive framework for the inter-laboratory validation of Fluorophenamine's bioactivity. The objective is to establish a consensus on its potency and selectivity through a rigorously designed study involving multiple independent laboratories. Such validation is a critical step to de-risk the compound for further preclinical and clinical development. By distributing the experimental workload, an inter-laboratory study can identify and quantify the sources of variability in bioassays, ultimately leading to a more reliable assessment of the compound's therapeutic potential.[1]

This document will outline the proposed bioassays for validation, detailed experimental protocols, and a strategy for data analysis and comparison. The aim is to provide a blueprint for a collaborative effort to robustly characterize the bioactivity of this promising new chemical entity.

Proposed Bioassays for Validation

To comprehensively validate the bioactivity of Fluorophenamine, a two-pronged approach targeting both cellular function and direct target engagement is proposed:

  • Cell-Based SERT-Mediated Uptake Assay: This functional assay will quantify the ability of Fluorophenamine to inhibit the uptake of a fluorescent substrate into cells recombinantly expressing the human serotonin transporter (hSERT). This assay provides a measure of the compound's potency in a cellular context.

  • Radioligand Binding Assay: This assay will determine the binding affinity of Fluorophenamine to the serotonin transporter by measuring its ability to displace a known high-affinity radioligand. This provides a direct measure of target engagement.

Inter-Laboratory Validation Study Design

The study will be conducted across three independent laboratories. Each laboratory will receive a common stock solution of Fluorophenamine, a detailed experimental protocol, and a standardized data reporting template. The study is designed to assess the following key parameters:

  • Intra-assay and Inter-assay Precision: To be determined by each laboratory by running the assays on multiple days.

  • Inter-laboratory Reproducibility: To be assessed by comparing the potency (IC50 and Ki) values obtained across the three laboratories.

  • Robustness: To be evaluated by introducing minor, deliberate variations to the assay protocol in one of the participating labs (e.g., different serum concentration in cell culture media).

Experimental Workflow

G cluster_0 Central Coordination cluster_1 Participating Laboratories cluster_2 Data Analysis and Reporting Coordination Central Coordination (Compound Distribution, Protocol Standardization) Lab1 Laboratory 1 Coordination->Lab1 Distribute Compound & Protocol Lab2 Laboratory 2 Coordination->Lab2 Distribute Compound & Protocol Lab3 Laboratory 3 Coordination->Lab3 Distribute Compound & Protocol Data_Analysis Centralized Data Analysis (Statistical Comparison, Report Generation) Lab1->Data_Analysis Submit Results Lab2->Data_Analysis Submit Results Lab3->Data_Analysis Submit Results Final_Report Final Validation Report Data_Analysis->Final_Report Generate Validation Report

Figure 1: A diagram illustrating the workflow of the inter-laboratory validation study.

Detailed Experimental Protocols

Cell-Based SERT-Mediated Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Fluorophenamine on serotonin transporter activity.

Materials:

  • HEK293 cells stably expressing hSERT

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Fluorescent SERT substrate (e.g., ASP+)

  • Fluorophenamine stock solution (10 mM in DMSO)

  • Positive control: Sertraline (10 mM in DMSO)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed hSERT-HEK293 cells into 96-well plates at a density of 40,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of Fluorophenamine and the positive control (Sertraline) in assay buffer. The final concentrations should range from 1 pM to 100 µM.

  • Assay Initiation: Wash the cells with assay buffer. Add the compound dilutions to the respective wells and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate to all wells at a final concentration equal to its Km for SERT.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the data to the vehicle control (0% inhibition) and a high concentration of the positive control (100% inhibition). Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Fluorophenamine for the serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing hSERT

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand (e.g., [3H]Citalopram)

  • Fluorophenamine stock solution (10 mM in DMSO)

  • Non-specific binding control: Fluoxetine (100 µM)

  • Scintillation cocktail

  • Glass fiber filter mats

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of Fluorophenamine (from 1 pM to 100 µM).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of fluoxetine) from the total binding. Plot the specific binding as a function of the Fluorophenamine concentration and fit the data to a one-site competition binding model to determine the Ki value.

Data Presentation and Comparison

The results from each laboratory will be compiled and analyzed to assess the reproducibility of Fluorophenamine's bioactivity. The following tables provide a template for data presentation.

Table 1: Intra- and Inter-Assay Precision for SERT Uptake Assay (IC50, nM)

LaboratoryAssay Run 1Assay Run 2Assay Run 3Mean IC50 (nM)SD%CV
Lab 115.216.514.815.50.875.6
Lab 218.117.419.018.20.804.4
Lab 316.915.817.516.70.855.1
Overall 16.8 1.35 8.0

Table 2: Inter-Laboratory Comparison of Fluorophenamine Bioactivity

ParameterLaboratory 1Laboratory 2Laboratory 3Overall MeanOverall SDOverall %CV
SERT Uptake IC50 (nM) 15.518.216.716.81.358.0
SERT Binding Ki (nM) 8.29.58.88.80.657.4

Comparison with an Alternative Compound: Methenamine

To provide context for the bioactivity of Fluorophenamine, it is useful to compare it with a known compound. While not a direct structural or functional analog, Methenamine is a small molecule with a well-established mechanism of action as a urinary tract antiseptic.[2][3] It acts as a prodrug, which under acidic conditions in the urine, decomposes to formaldehyde and ammonia.[4][5] Formaldehyde is a non-specific bactericidal agent.[6] This mechanism is fundamentally different from the proposed targeted action of Fluorophenamine on the serotonin transporter.

Table 3: Comparison of Fluorophenamine and Methenamine

FeatureFluorophenamine (Hypothetical)Methenamine
Target Serotonin Transporter (SERT)Non-specific (via formaldehyde)
Mechanism of Action Reuptake InhibitionProdrug conversion to formaldehyde
Therapeutic Area CNS Disorders (Depression, Anxiety)Urinary Tract Infections
Potency High (nM range)Lower ( g/day dosage)[6]
Hypothetical Signaling Pathway of Fluorophenamine

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Fluorophenamine Fluorophenamine Fluorophenamine->SERT Inhibition Serotonin_Synapse->SERT Serotonin_Receptor 5-HT Receptor Serotonin_Synapse->Serotonin_Receptor Binding Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade

Figure 2: Proposed mechanism of action for Fluorophenamine at the serotonergic synapse.

Conclusion

This guide provides a robust framework for the inter-laboratory validation of the bioactivity of a novel compound, using this compound (Fluorophenamine) as a case study. By employing a multi-laboratory approach with standardized protocols and centralized data analysis, the scientific community can establish a reliable and reproducible pharmacological profile for promising new chemical entities. This rigorous validation is an indispensable step in the drug discovery and development pipeline, providing the necessary confidence to advance a compound towards clinical evaluation. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel small molecules.

References

  • International Pharmaceutical Industry. a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays.
  • IQVIA Laboratories. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches.
  • BioAgilytix. Small Molecule Bioanalysis.
  • Dr.Oracle. What is the mechanism of action of methenamine?.
  • Benchchem. A Proposed Framework for Inter-Laboratory Validation of Gingerglycolipid C Bioassays.
  • PubMed. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl].
  • RSC Publishing. Analytical Methods.
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  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • GoodRx. Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Pediatric Oncall. Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
  • PubMed. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine.
  • NCBI Bookshelf. Methenamine - LiverTox.
  • Santa Cruz Biotechnology. [3-(phenoxymethyl)phenyl]methanamine | CAS 871893-47-9 | SCBT.
  • Patsnap Synapse. What is the mechanism of Methenamine Hippurate?.
  • ResearchGate. Structures of the phenyl analogues of (trifluoromethyl)benzene studied using different potential −CF3 bioequivalents..
  • ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands.
  • ScienceDirect. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector.
  • PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception.
  • Thermo Fisher Scientific. AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
  • Alchem.Pharmtech. CAS 752924-21-3 | (3-Methoxyphenyl)(phenyl)methanamine.
  • BioWorld. Connecta Therapeutics discloses 3-phenoxy-3-phenylpropanamine derivatives.
  • Frontiers. In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid.
  • Ludwig-Maximilians-Universität München. Investigation on the bioactivities of natural products with the focus on phyllobilins, a novel substance class of bioactive phyt.

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Head-to-head comparison of synthesis routes for diaryl ether amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diaryl ether amines (


) are privileged structural motifs in medicinal chemistry, serving as cores for thyromimetics, antihistamines, and recent antibiotic candidates (e.g., vancomycin aglycon analogues). Their synthesis presents a classic chemoselectivity challenge: distinguishing between the nucleophilic oxygen (phenol) and the nucleophilic nitrogen (aniline) during the arylation event. 

This guide compares three distinct synthetic strategies to access this motif, ranging from high-precision catalytic methods to robust industrial workflows.

Strategic Overview: The Three Routes

FeatureRoute A: Direct Chemoselective Coupling Route B: The Nitro-Reduction Sequence Route C: Protected Nucleophile Strategy
Mechanism Ligand-Controlled Cu-Catalysis

or Ullmann

Reduction
Standard Buchwald/Ullmann

Deprotection
Key Reagents CuI, Picolinic Acid/CyDMEDA

, Fe/HCl or


, Pd/Cu Catalyst, TFA
Step Count 1 (Convergent)2 (Linear)3 (Linear)
Atom Economy HighMedium (Reductant waste)Low (Protection group waste)
Primary Risk N-arylation side productsHarsh reduction conditionsSolubility/Purification issues
Best For Late-stage functionalization, HTSScale-up, Electron-Deficient ArylsComplex substrates, sensitive amines

Route A: Direct Chemoselective Coupling (The "Sniper" Approach)

Concept: Utilizing ligand-controlled copper catalysis to force O-arylation over N-arylation on a free aminophenol substrate.

The Science of Selectivity

In the absence of specific ligands, palladium catalysts (e.g., Buchwald-Hartwig conditions) almost exclusively favor N-arylation due to the higher nucleophilicity of the amine lone pair. Copper, however, can be tuned.

  • Ligand Effect: The use of Picolinic Acid or CyDMEDA (trans-N,N′-dimethyl-1,2-cyclohexanediamine) creates a sterically and electronically specific Cu-complex that preferentially binds the harder phenoxide nucleophile over the softer amine.

  • Validation: Maiti and Buchwald (2009) demonstrated that while Pd/BrettPhos yields >95% N-arylation, CuI/Picolinic acid yields >90% O-arylation for the same substrates.

Experimental Protocol: Cu-Catalyzed O-Arylation

Target: Synthesis of 3-(4-tolyl)oxyaniline from 3-aminophenol and 4-iodotoluene.

  • Reagent Setup:

    • Catalyst: CuI (5 mol%, 9.5 mg)

    • Ligand: Picolinic acid (10 mol%, 12.3 mg)

    • Base:

      
       (2.0 equiv, 425 mg)
      
    • Solvent: DMSO (anhydrous, 2 mL)

    • Substrates: 3-Aminophenol (1.0 mmol), 4-Iodotoluene (1.2 mmol).

  • Procedure:

    • Charge an oven-dried screw-cap vial with CuI, Picolinic acid, and

      
      .
      
    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add aminophenol and iodotoluene followed by DMSO via syringe.

    • Critical Step: Stir at 80–90 °C for 12–24 hours. (Note: Higher temps >110°C may erode selectivity).

    • Monitor via HPLC/TLC for the disappearance of aminophenol.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc and water.[1]

    • Filter through a Celite pad to remove copper salts.

    • Wash organic layer with brine, dry over

      
      .[1]
      
    • Purify via flash chromatography (Hexane/EtOAc).

Route B: The Nitro-Reduction Sequence (The "Tank" Approach)

Concept: Avoiding the selectivity problem entirely by using a nitro-phenol or nitro-aryl halide. The nitro group is non-nucleophilic, allowing exclusively O-arylation, followed by a robust reduction step.

Mechanism & Utility

This is the standard industrial route (e.g., for 4-phenoxyaniline production). It relies on Nucleophilic Aromatic Substitution (


)  if the aryl halide has an electron-withdrawing group (EWG), or standard Ullmann coupling if it does not.
Experimental Protocol: Two-Step Synthesis

Step 1: Ether Formation via


 
  • Substrates: 4-Fluoronitrobenzene + Phenol (or 4-Nitrophenol + Aryl Fluoride).

  • Procedure:

    • Dissolve Phenol (10 mmol) and 4-Fluoronitrobenzene (10 mmol) in DMF (20 mL).

    • Add

      
       (12 mmol).
      
    • Heat to 100 °C for 4 hours. (Reaction is usually fast due to the activation by the nitro group).

    • Pour into ice water; the product (4-nitrodiphenyl ether) usually precipitates as a solid. Filter and wash.[1][2][3][4]

Step 2: Iron-Mediated Reduction (Bechamp Reduction)

  • Why Fe/HCl? Cheaper than Pd/H2 and tolerates halogens (no dehalogenation risk).

  • Procedure:

    • Suspend 4-nitrodiphenyl ether (5 mmol) in Ethanol/Water (4:1, 20 mL).

    • Add Iron powder (3 equiv) and

      
       (0.5 equiv) or catalytic HCl.
      
    • Reflux vigorously for 2 hours.

    • Hot filtration to remove iron oxides.

    • Concentrate filtrate to obtain the amine.

Decision Matrix & Pathway Visualization

The following diagram illustrates the decision logic for selecting the optimal synthesis route based on substrate properties.

RouteSelection Start Target: Diaryl Ether Amine CheckEWG Does the Aryl Halide have an EWG (NO2, CN, CF3)? Start->CheckEWG CheckScale Is this Large Scale (>100g)? CheckEWG->CheckScale Yes (Activated) CheckSensitive Is the Amine sensitive or chemically complex? CheckEWG->CheckSensitive No (Unactivated) RouteB Route B: Nitro-Reduction (SNAr + Fe/HCl) CheckScale->RouteB Yes (Cost driven) RouteA Route A: Direct Cu-Catalysis (CuI + Picolinic Acid) CheckScale->RouteA No (Speed driven) CheckSensitive->RouteA No (Efficiency driven) RouteC Route C: Protection Strategy (Boc-Protection -> Ullmann) CheckSensitive->RouteC Yes (Risk averse)

Figure 1: Decision tree for selecting the optimal synthesis route for diaryl ether amines.

Head-to-Head Comparison Data

The table below summarizes performance metrics based on literature benchmarks (e.g., Maiti 2009, standard process chemistry data).

MetricRoute A (Direct Cu)Route B (Nitro-Red)Route C (Protection)
Overall Yield 65–85%80–95% (over 2 steps)50–70% (over 3 steps)
Chemoselectivity ~90:10 (O vs N)100% (O-only)100% (O-only)
Reagent Cost Moderate (Ligand cost)Low (Commodity Chems)High (Boc, TFA, Pd)
Operational Time 24 Hours36-48 Hours3-4 Days
Scalability Moderate (Solubility limits)Excellent (Precipitation)Poor (Multiple workups)
Substrate Scope Sensitive to steric bulkRequires EWG for SNArBroadest tolerance

Expert Commentary & Troubleshooting

Controlling the "Soft" vs "Hard" Nucleophile

The success of Route A relies on the Hard/Soft Acid-Base (HSAB) theory.

  • Copper(I) is a softer metal than many, but when ligated with Picolinic Acid , it forms a harder catalytic pocket that prefers the harder oxygen (phenoxide) over the softer nitrogen (amine).

  • Troubleshooting Route A: If you observe N-arylation, your reaction temperature is likely too high (>100°C), or the ligand quality is poor. Ensure the ligand is added in excess (2:1 ratio relative to Cu).

The "Hidden" Danger in Route B

While Route B is robust, the reduction step can be problematic if the molecule contains other reducible groups (alkenes, alkynes, benzyl ethers).

  • Alternative: If the molecule is sensitive to Fe/HCl, use Zn/Acetic Acid or Sodium Dithionite (

    
    )  for milder nitro reduction.
    
When to use Chan-Lam (The 4th Option)

For extremely sensitive substrates where heating >80°C is impossible, the Chan-Lam coupling (Boronic Acid + Phenol +


) is a viable alternative. However, Chan-Lam often struggles with sterically hindered phenols and requires stoichiometric copper in many high-yield protocols, making it less attractive for scale-up than Routes A or B.

References

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Source: Journal of the American Chemical Society (2009).[5] URL:[Link] Significance: Defines the ligand-controlled chemoselectivity protocol (Route A).

  • Copper(II)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Source: Organic & Biomolecular Chemistry (2017). URL:[Link] Significance: Contrasts the N-selective nature of Chan-Lam against the O-selective requirements.

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Source: Organic Letters (2015). URL:[Link] Significance:[1][3][4][6][7][8] Validates the SNAr approach for complex ether synthesis (Route B context).

Sources

Technical Guide: Strategic Implementation of [3-(3-fluorophenoxy)phenyl]methanamine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and medicinal chemists, focusing on the strategic application of [3-(3-fluorophenoxy)phenyl]methanamine in lead optimization.

Executive Summary: The Case for Fluorinated Scaffolds

In the iterative cycle of lead optimization, the this compound (CAS: 21330480, hereafter 3-FPPM ) scaffold represents a "privileged structure" that offers a distinct advantage over non-fluorinated analogs. By introducing a fluorine atom at the meta-position of the distal phenoxy ring, researchers can simultaneously modulate metabolic stability , lipophilicity (LogP) , and conformational bias without significantly altering the steric footprint of the parent molecule.

This guide objectively compares 3-FPPM against its non-fluorinated and regioisomeric counterparts, providing experimental protocols and structural rationales for its inclusion in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries.

Structural Rationale & Mechanistic Insight

The "Fluorine Effect" in Phenoxybenzylamines

The incorporation of fluorine into the phenoxy ether scaffold is not merely cosmetic; it fundamentally alters the physicochemical profile of the ligand.

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Substitution at the meta (3-) position of the phenoxy ring blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life (

    
    ) of the compound compared to the unsubstituted parent.
    
  • Conformational Locking: The high electronegativity of fluorine (3.98 Pauling scale) induces a dipole that can favor specific conformations via intramolecular electrostatic interactions or dipole-dipole stacking with the protein target.

  • pKa Modulation: The electron-withdrawing nature of the fluorophenoxy group (transmitted through the ether linkage and phenyl ring) slightly lowers the pKa of the benzylamine nitrogen (typically by 0.1–0.3 units). This subtle shift can improve membrane permeability by increasing the fraction of the neutral species at physiological pH (7.4) without compromising solubility in acidic media.

Comparative Analysis: Physicochemical Properties[1]

The following table contrasts 3-FPPM with its direct analogs. Values are derived from consensus predictive models and standard medicinal chemistry principles.

Property3-FPPM (Target)Non-Fluorinated Parent4-Fluoro Isomer3-Chloro Analog
Structure 3-F on distal ringNo substituent4-F on distal ring3-Cl on distal ring
LogP (Predicted) ~2.85 ~2.50~2.85~3.15
TPSA (Ų) 35.0 35.035.035.0
pKa (Amine) ~9.1 ~9.3~9.1~9.0
Metabolic Stability High (Blocks 3-site)Low (Vulnerable at 3/4)High (Blocks 4-site)High (Blocks 3-site)
Steric Bulk (VDW) 1.47 Å 1.20 Å (H)1.47 Å1.75 Å

Key Insight: 3-FPPM offers a "Goldilocks" zone—it increases lipophilicity enough to potentially improve CNS penetration or hydrophobic pocket binding, but remains less lipophilic than the chloro-analog, reducing the risk of non-specific binding.

Application Areas

Kinase Inhibitors (Type II)

The 3-phenoxyphenyl moiety is a classic "hinge-binder" or "back-pocket" exploiter in kinase inhibitors (e.g., Ibrutinib analogs). The amine of 3-FPPM serves as a versatile attachment point for:

  • Amide Coupling: To attach to the hinge-binding heterocycle.

  • Urea Formation: To target the "gatekeeper" residue or DFG-motif.

GPCR Ligands

In aminergic GPCRs (e.g., Dopamine, Serotonin receptors), the benzylamine nitrogen often forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32). The 3-fluorophenoxy tail extends into the hydrophobic orthosteric pocket, where the fluorine can engage in multipolar interactions with aromatic residues (Phe, Trp).

LpxC Inhibitors (Antibacterial)

In the design of LpxC inhibitors (targeting Gram-negative bacteria), the hydrophobic tail is crucial for potency. The 3-fluorophenoxy group has been shown to improve cellular accumulation in P. aeruginosa by modulating the amphiphilicity of the molecule, balancing permeation with efflux avoidance.

Experimental Protocols

Protocol A: Amide Coupling (General Lead Derivatization)

Objective: To couple 3-FPPM with a carboxylic acid core (e.g., a kinase hinge binder).

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • 3-FPPM (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve the Carboxylic Acid (0.1 mmol) in DMF (1 mL).

  • Activation: Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at Room Temperature (RT) for 15 min to form the activated ester.

  • Addition: Add 3-FPPM (0.11 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]⁺ peak).

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (0–10% MeOH in DCM).

Protocol B: Reductive Amination (Library Synthesis)

Objective: To generate secondary amines for SAR exploration.

Reagents:

  • Aldehyde/Ketone Core (1.0 equiv)[1]

  • 3-FPPM (1.2 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • DCE (1,2-Dichloroethane)

  • Acetic Acid (catalytic, 1 drop)

Workflow:

  • Imine Formation: Combine Aldehyde (0.1 mmol) and 3-FPPM (0.12 mmol) in DCE (1 mL). Add 1 drop of AcOH. Stir for 30 min.

  • Reduction: Add STAB (0.15 mmol) in one portion.

  • Reaction: Stir overnight at RT under N₂ atmosphere.

  • Quench: Add sat. NaHCO₃ (2 mL) and stir for 10 min.

  • Extraction: Extract with DCM (3x 5 mL).

  • Purification: Pass through an SCX-2 (Strong Cation Exchange) cartridge to capture the amine, wash with MeOH, and elute with 2M NH₃ in MeOH.

Visualizations & Logic Flows

Synthesis & Decision Logic

The following diagram illustrates the decision-making process for selecting 3-FPPM and the subsequent synthetic pathways.

G Start Lead Optimization Need Hydrophobic Tail? CheckMetab Metabolic Liability at Phenoxy Ring? Start->CheckMetab Select3FPPM Select 3-FPPM (Meta-F Block) CheckMetab->Select3FPPM Yes (High Clearance) SelectParent Select Parent (Non-F) CheckMetab->SelectParent No Coupling Coupling Strategy Select3FPPM->Coupling Amide Amide Bond (HATU/DIPEA) Coupling->Amide RedAm Reductive Amination (STAB/DCE) Coupling->RedAm Urea Urea Formation (Isocyanate/Triphosgene) Coupling->Urea Final Optimized Lead (Improved t1/2 & LogP) Amide->Final RedAm->Final Urea->Final

Figure 1: Decision tree for incorporating 3-FPPM into lead optimization workflows.

Pharmacophore Mapping

This diagram visualizes how the 3-fluorophenoxy moiety interacts within a theoretical binding pocket.

Pharmacophore Amine Primary Amine (H-Bond Donor/Acceptor) Linker Benzyl Linker (Spacer) Amine->Linker Asp Asp/Glu Residue (Salt Bridge) Amine->Asp Ionic Interaction Ether Ether Oxygen (H-Bond Acceptor) Linker->Ether Phenyl Phenoxy Ring (Pi-Stacking) Ether->Phenyl Cys Cysteine/Serine (H-Bond) Ether->Cys Weak H-Bond Fluorine 3-Fluoro Group (Metabolic Block/Dipole) Phenyl->Fluorine HydroPocket Hydrophobic Pocket (Val/Leu/Phe) Phenyl->HydroPocket Pi-Pi / VDW Fluorine->HydroPocket Multipolar/VDW

Figure 2: Pharmacophore map showing key interactions of the 3-FPPM scaffold.

Safety & Handling

While 3-FPPM is a valuable building block, standard safety protocols for benzylamines must be observed:

  • Corrosivity: Like most primary amines, it is likely corrosive to skin and eyes. Wear appropriate PPE (gloves, goggles).

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.

  • Toxicity: Fluorinated aromatics are generally stable, but metabolic cleavage (rare for aryl-F) could theoretically release fluoride ions. However, the aryl-F bond is extremely robust in biological systems.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • PubChem. "Compound Summary: this compound (CID 23130480)." Link

Sources

Safety Operating Guide

Personal protective equipment for handling [3-(3-fluorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 869945-29-9 | Formula: C₁₃H₁₂FNO | Mol. Weight: 217.24 g/mol

Part 1: Executive Safety Assessment

Current Status: HIGH CAUTION - CORROSIVE

As a Senior Application Scientist, I must emphasize that while this compound is a valuable building block in medicinal chemistry (often used for kinase inhibitor scaffolds), its handling requires strict adherence to Corrosive (Category 1B) protocols.

The molecule combines a primary benzylamine with a lipophilic fluorophenoxy ether tail. This structural combination creates a dual threat:

  • The Amine Head: Highly basic (pKa ~9-10), capable of causing immediate chemical burns and irreversible eye damage.

  • The Fluorophenoxy Tail: Increases lipophilicity, potentially accelerating skin absorption and systemic distribution relative to simple benzylamine.

Stop/Go Decision Criteria:

  • STOP: If you lack a functioning fume hood or an eyewash station within 10 seconds of the workspace.

  • STOP: If you are relying on standard 4-mil nitrile gloves for procedures lasting >15 minutes.

  • GO: Only when full PPE (including face shield) is verified and neutralization agents are prepped.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for direct handling of corrosive benzylamines. The following matrix is designed to prevent "silent permeation"—where the chemical penetrates the glove material before the user feels the burn.

PPE Selection Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Weighing State->Solid Powder Liquid Liquid / Solution State->Liquid Oil/Solvent LowRisk Low Risk (Closed Vial) Solid->LowRisk SplashRisk Splash Risk? Liquid->SplashRisk HighRisk High Risk (Synthesis/Transfer) SplashRisk->HighRisk Open Handling SplashRisk->LowRisk Sealed/Auto-sampler NodeHigh Enhanced PPE: Double Nitrile (8 mil total) OR Laminate Glove + Face Shield + Apron HighRisk->NodeHigh NodeLow Standard PPE: Nitrile (5 mil) + Lab Coat + Safety Glasses LowRisk->NodeLow

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational risk.

Detailed PPE Specifications
Protection ZoneRequirementScientific Rationale
Hand (Primary) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) OR Silver Shield® (Laminate)Benzylamines can permeate standard nitrile in <30 mins. The outer glove acts as a sacrificial barrier; the inner glove provides a visual check (color change) and backup protection.
Eye/Face Chemical Goggles + Face Shield Safety glasses leave gaps. Amines are "seekers"—vapors can bypass side shields, and splashes track along skin. A face shield is mandatory for volumes >10 mL.
Respiratory Fume Hood (Face Velocity >100 fpm) The vapor pressure of benzylamines is sufficient to cause respiratory tract burns. Do not rely on N95 masks; they do not stop amine vapors.
Body Chemical-Resistant Apron (over lab coat)Cotton lab coats absorb amines, holding the corrosive against the chest/lap. A rubber or Tyvek apron prevents saturation.

Part 3: Operational Protocols

A. Preparation & Weighing

Objective: Prevent inhalation of dust and surface contamination.[1]

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment hood.

  • Static Control: Use an antistatic gun if the solid is fluffy/electrostatic. Amine salts can be hygroscopic and sticky.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

B. Reaction Setup (Solubilization)

Objective: Mitigate exotherms and vapor release.

  • Solvent Choice: Dissolve in DCM (Dichloromethane) or Methanol. Note: DCM solutions of amines can penetrate gloves rapidly.

  • Addition: Add the amine to the solvent, never the reverse, to control dissolution heat.

  • Vessel: Use a screw-cap vial with a septum. Avoid open beakers.

C. Spill Response Workflow

In the event of a spill, speed is critical to prevent floor damage and vapor spread.

Spill_Response Alert 1. ALERT Notify Lab & Evacuate Area Assess 2. ASSESS Volume < 50mL? Alert->Assess Major MAJOR SPILL Call Hazmat/EHS Assess->Major No / Unsure Minor MINOR SPILL Don Enhanced PPE Assess->Minor Yes Absorb 3. ABSORB Use Chemizorb or Vermiculite Minor->Absorb Neutralize 4. NEUTRALIZE Wipe with weak acid (1% Acetic Acid) Absorb->Neutralize Dispose 5. DISPOSE Double-bag -> Hazardous Waste Neutralize->Dispose

Figure 2: Immediate response workflow for liquid or solid spills.

Part 4: Waste Disposal & Decontamination

Do not pour down the drain. This compound is toxic to aquatic life and corrosive to plumbing.

  • Liquid Waste: Collect in a dedicated "Basic/Organic" waste container. Do not mix with acidic waste streams (risk of exotherm).

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must be double-bagged in clear polyethylene bags and tagged as "Toxic/Corrosive Solid Debris."

  • Glassware Decontamination:

    • Rinse glassware with a dilute acid solution (e.g., 5% HCl or citric acid) inside the hood to convert the residual amine into a water-soluble, non-volatile salt.

    • Follow with a water rinse, then standard acetone/ethanol wash.

Part 5: References

  • PubChem. (n.d.). [3-(3-fluorophenoxy)phenyl]methanamine (Compound).[2] National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • ECHA. (n.d.). C&L Inventory: Benzylamine derivatives classification. European Chemicals Agency. Retrieved February 16, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.